molecular formula C9H6Cl2N2 B1341356 4-Amino-6,7-dichloroquinoline CAS No. 948292-94-2

4-Amino-6,7-dichloroquinoline

Cat. No.: B1341356
CAS No.: 948292-94-2
M. Wt: 213.06 g/mol
InChI Key: ZVBRYIQQZDIPRV-UHFFFAOYSA-N
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Description

4-Amino-6,7-dichloroquinoline is a useful research compound. Its molecular formula is C9H6Cl2N2 and its molecular weight is 213.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dichloroquinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVBRYIQQZDIPRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C=C(C(=CC2=C1N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90589036
Record name 6,7-Dichloroquinolin-4-amine
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Molecular Weight

213.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

948292-94-2
Record name 6,7-Dichloro-4-quinolinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=948292-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dichloroquinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90589036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Biological Versatility of 4-Amino-6,7-dichloroquinoline: A Gateway to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Core in Medicinal Chemistry

The quinoline scaffold is a privileged heterocyclic motif that forms the foundational structure of numerous natural products and synthetic compounds with significant biological activities.[1] Within this esteemed class of molecules, 4-aminoquinolines have emerged as a cornerstone in drug discovery, leading to the development of blockbuster drugs for a range of diseases.[2] Historically, the most notable application of 4-aminoquinolines has been in the treatment of malaria, with chloroquine being a prime example.[2] However, the therapeutic potential of this scaffold extends far beyond its antimalarial properties, encompassing anticancer, antiviral, anti-inflammatory, and neuroprotective activities.[1]

This technical guide delves into the biological significance of a specific, yet underexplored, member of this family: 4-Amino-6,7-dichloroquinoline . While direct biological activity data for this parent compound is limited in publicly available literature, its true value lies in its role as a pivotal synthetic intermediate for creating a diverse array of biologically active derivatives. The strategic placement of two chlorine atoms at the 6 and 7 positions of the quinoline ring profoundly influences the electronic properties and reactivity of the molecule, offering a unique platform for the design of novel therapeutic agents. This guide will explore the synthesis, known biological activities of its derivatives, and the underlying mechanisms of action, providing a comprehensive resource for researchers looking to harness the potential of the 6,7-dichloro-4-aminoquinoline scaffold.

The Strategic Importance of the 6,7-Dichloro Substitution

The substitution pattern on the quinoline ring is a critical determinant of biological activity. In the context of antimalarial 4-aminoquinolines, it is well-established that an electron-withdrawing group at the 7-position is essential for high potency.[3] This structural feature is a common thread among clinically successful drugs like chloroquine and amodiaquine.[3] The presence of a chlorine atom at this position is thought to enhance the accumulation of the drug in the acidic food vacuole of the malaria parasite, a key step in its mechanism of action.[4]

The 6,7-dichloro substitution pattern, therefore, presents an intriguing modification of this established pharmacophore. The dual electron-withdrawing nature of the two chlorine atoms can be expected to further modulate the physicochemical properties of the 4-aminoquinoline core, potentially leading to:

  • Altered pKa: Influencing the ionization state of the molecule at physiological pH and within acidic cellular compartments.

  • Enhanced Target Affinity: Modifying the electronic landscape of the molecule to favor stronger interactions with biological targets.

  • Improved Pharmacokinetic Profile: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

  • Circumvention of Resistance Mechanisms: Presenting a novel structural motif that may be less susceptible to existing drug resistance pathways.

Synthesis of this compound and its Derivatives: A Practical Workflow

The primary route for the synthesis of 4-aminoquinoline derivatives, including those based on the 6,7-dichloro scaffold, is through nucleophilic aromatic substitution (SNAr). This reaction typically involves the displacement of a leaving group, most commonly a chlorine atom, at the 4-position of the quinoline ring by a primary or secondary amine.

A general workflow for the synthesis and derivatization of this compound is depicted below:

G cluster_0 Step 1: Synthesis of the Core cluster_1 Step 2: Amination 6,7-dichloroquinoline-4-ol 6,7-dichloroquinoline-4-ol 4,6,7-trichloroquinoline 4,6,7-trichloroquinoline 6,7-dichloroquinoline-4-ol->4,6,7-trichloroquinoline Chlorination POCl3 POCl3 POCl3->4,6,7-trichloroquinoline 4-Amino-6,7-dichloroquinoline_Derivative This compound Derivative 4,6,7-trichloroquinoline->4-Amino-6,7-dichloroquinoline_Derivative SNAr Reaction Amine_R-NH2 Amine (R-NH2) Amine_R-NH2->4-Amino-6,7-dichloroquinoline_Derivative

Caption: General synthetic workflow for this compound derivatives.

Detailed Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is a representative example of a nucleophilic aromatic substitution reaction to generate a derivative of this compound. This method can be adapted by varying the amine nucleophile to create a library of compounds for biological screening.

Materials:

  • 4,6,7-Trichloroquinoline

  • Desired primary or secondary amine (e.g., ethane-1,2-diamine)

  • Solvent (e.g., ethanol, isopropanol, or neat conditions)

  • Base (optional, e.g., triethylamine, potassium carbonate)

  • Reaction vessel with reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Standard work-up and purification equipment (e.g., rotary evaporator, separation funnel, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine 4,6,7-trichloroquinoline (1 equivalent) and the chosen amine (2-5 equivalents). The use of excess amine can also serve as the solvent in some cases. If a different solvent is used, ensure all reactants are soluble.

  • Reaction Conditions: The reaction mixture is heated to reflux (typically between 80-130°C) with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous basic solution (e.g., 5% NaHCO₃) to remove any unreacted starting materials and acidic byproducts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in chloroform or ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and elemental analysis.

Causality Behind Experimental Choices:

  • Excess Amine: Using an excess of the amine nucleophile drives the reaction to completion by Le Chatelier's principle and can also act as a solvent, eliminating the need for an additional solvent.

  • Heat: The SNAr reaction on the electron-deficient quinoline ring requires thermal energy to overcome the activation barrier for the formation of the Meisenheimer complex intermediate.

  • Basic Work-up: The aqueous basic wash is crucial for removing any hydrochloride salts formed during the reaction, particularly if the starting amine was used as its salt, and to neutralize any acidic impurities.

Biological Activities of 6,7-Dichloro-4-aminoquinoline Derivatives

While data on the parent this compound is scarce, studies on its derivatives have revealed promising activities in several therapeutic areas, most notably in the fields of oncology and infectious diseases.

Anticancer Activity

The 4-aminoquinoline scaffold is a known pharmacophore for kinase inhibitors, a class of targeted cancer therapeutics.[5][6] Several FDA-approved kinase inhibitors feature a quinoline or quinazoline core.[5] Derivatives of 7-chloroquinoline have demonstrated significant anticancer activity against various cancer cell lines, including breast (MCF-7), colon (HCT-116), and cervical (HeLa) cancers.[7][8] The proposed anticancer mechanisms for quinoline derivatives are diverse and include the inhibition of protein kinases, topoisomerases, and heat shock protein 90 (Hsp90).[7]

Derivatives of 6,7-dichloroquinoline have also been investigated for their antiproliferative effects. For instance, indolizinoquinolinedione derivatives synthesized from 6,7-dichloroquinoline-5,8-dione have shown antibacterial activity.[9] While this is a different scaffold, it highlights the potential of the 6,7-dichloroquinoline core in generating biologically active molecules.

Table 1: Cytotoxicity of Selected 7-Chloroquinoline Derivatives Against Cancer Cell Lines

CompoundCancer Cell LineIC₅₀ (µM)Reference
Derivative 3HCT-11623.39[8]
Derivative 9HCT-11621.41[8]
Derivative 3HeLa50.03[8]
Derivative 9HeLa21.41[8]

This table presents data for 7-chloroquinoline derivatives as a proxy for the potential of 6,7-dichloro-substituted analogs, for which specific data is less available.

Antimalarial Activity

The 4-aminoquinoline core is intrinsically linked to antimalarial drug discovery.[2] The primary mechanism of action for many 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the malaria parasite.[10][11] During its lifecycle in red blood cells, the parasite digests hemoglobin, releasing toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. 4-Aminoquinolines are thought to accumulate in the parasite's food vacuole and cap the growing hemozoin crystal, preventing further polymerization and leading to a buildup of toxic heme, which ultimately kills the parasite.[4]

The 7-chloro substituent is a key feature for potent antimalarial activity.[3] It is plausible that the 6,7-dichloro substitution could enhance this activity or help overcome resistance. Chloroquine resistance is often associated with mutations in the Plasmodium falciparum chloroquine resistance transporter (PfCRT) protein, which effluxes the drug from the food vacuole.[4] Novel 4-aminoquinoline derivatives are being designed to evade this resistance mechanism.[10]

Table 2: In Vitro Antimalarial Activity of 4,7-dichloroquinoline

CompoundPlasmodium falciparum StrainIC₅₀ (nM)Reference
4,7-dichloroquinolineChloroquine-sensitive (CQ-s)6.7[7]
4,7-dichloroquinolineChloroquine-resistant (CQ-r)8.5[7]
Chloroquine (control)Chloroquine-sensitive (CQ-s)23[7]
Chloroquine (control)Chloroquine-resistant (CQ-r)27.5[7]

This data for the closely related 4,7-dichloroquinoline highlights the potent antimalarial potential of dichlorinated quinolines.

Potential Mechanisms of Action: A Deeper Dive

The biological activities of 6,7-dichloro-4-aminoquinoline derivatives can be attributed to several potential mechanisms of action at the molecular level.

Kinase Inhibition

Many cancers are driven by aberrant signaling pathways controlled by protein kinases. The 4-aminoquinoline scaffold can serve as a template for designing ATP-competitive kinase inhibitors. The quinoline ring can mimic the adenine moiety of ATP, while substituents at the 4-amino position can extend into the active site to confer potency and selectivity. The 6,7-dichloro substitution can influence the orientation of the molecule within the ATP-binding pocket and contribute to stronger binding interactions.

G cluster_0 Kinase Inhibition Mechanism Kinase Kinase Active Site Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation No_Phosphorylation No Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Substrate->Kinase 4-AQ_Derivative 6,7-Dichloro-4-aminoquinoline Derivative 4-AQ_Derivative->Kinase Competitive Inhibition

Caption: Competitive inhibition of a kinase by a 6,7-dichloro-4-aminoquinoline derivative.

Inhibition of Heme Polymerization

In the context of malaria, the mechanism of action is well-defined for many 4-aminoquinolines. The planar aromatic ring system of the quinoline core is believed to π-stack with the porphyrin ring of heme, while the basic side chain interacts with the acidic environment of the food vacuole. The 6,7-dichloro substituents can enhance the lipophilicity of the molecule, facilitating its passage across biological membranes to reach its site of action.

Future Directions and Conclusion

This compound represents a valuable and underexplored scaffold in medicinal chemistry. While it primarily serves as a synthetic intermediate, the biological activities exhibited by its derivatives underscore the significant potential of the 6,7-dichloroquinoline core. The dual chlorine substitution offers a unique electronic and steric profile that can be exploited to design novel inhibitors of various biological targets.

Future research in this area should focus on:

  • Synthesis and Screening of Focused Libraries: The systematic synthesis and biological evaluation of a diverse library of this compound derivatives against a panel of cancer cell lines, microbial pathogens, and relevant enzymes.

  • Structure-Activity Relationship (SAR) Studies: Elucidating the detailed SAR to understand the contribution of different substituents at the 4-amino position to biological activity and selectivity.

  • Mechanism of Action Studies: Investigating the precise molecular targets and pathways modulated by the most potent compounds.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

References

  • Ben-Iwo, J., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4851. [Link]

  • Verma, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Pharma Wisdom. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). (a) 4,7-Dichloroquinoline design inspired by the natural molecule,... ResearchGate. [Link]

  • Madrid, P. B., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. Bioorganic & Medicinal Chemistry Letters, 23(17), 5004-5007. [Link]

  • Singh, A., et al. (2022). Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. ACS Omega, 7(12), 10764-10777. [Link]

  • Solomon, V. R., et al. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(3), 394-399. [Link]

  • ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-. ResearchGate. [Link]

  • Walsh, J. J., et al. (2018). Study of the antimalarial activity of 4-aminoquinoline compounds against chloroquine-sensitive and chloroquine-resistant parasite strains. Malaria Journal, 17(1), 299. [Link]

  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72. [Link]

  • El-Gamal, M. I., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem. [Link]

  • de Villiers, K. A., et al. (2012). Antimalarial Activity and Mechanisms of Action of Two Novel 4-Aminoquinolines against Chloroquine-Resistant Parasites. PLoS ONE, 7(5), e37259. [Link]

  • Aboelnaga, A., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]

  • Musumarra, G., et al. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules, 28(13), 5081. [Link]

Sources

4-Amino-6,7-dichloroquinoline: A Cornerstone Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers

This guide provides an in-depth exploration of 4-Amino-6,7-dichloroquinoline, a pivotal research intermediate. We will move beyond simple procedural descriptions to uncover the underlying chemical principles, strategic considerations in synthesis, and the versatile reactivity that makes this scaffold a valuable asset in the medicinal chemist's toolbox. Our focus is on providing actionable insights and robust protocols for researchers, scientists, and drug development professionals.

The Strategic Importance of the 4-Aminoquinoline Scaffold

The 4-aminoquinoline framework is classified as a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular cores that can serve as high-affinity ligands for a diverse range of biological targets.[1] The historical significance of this scaffold is anchored by the success of antimalarial drugs like Chloroquine, which leverages the 4-aminoquinoline core to interfere with heme detoxification in the malaria parasite.[1][2]

However, the utility of this scaffold extends far beyond infectious diseases. Derivatives have shown significant promise as anticancer, anti-inflammatory, and antiviral agents.[1][3] The specific intermediate, this compound, offers a unique starting point for synthetic exploration. The dichloro substitution on the carbocyclic ring provides distinct electronic properties and additional sites for chemical modification, allowing for the generation of diverse compound libraries aimed at novel therapeutic targets.[1]

Physicochemical & Structural Data

A precise understanding of the physical and chemical properties of an intermediate is fundamental for its effective use in synthesis.

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol [1]
Appearance Solid / Crystalline Powder
InChI Key ZVBRYIQQZDIPRV-UHFFFAOYSA-N[1]
CAS Number 948292-94-2[1]

Synthesis and Purification: A Controlled Approach

The direct synthesis of this compound is not the most common route. Instead, a more robust and versatile strategy involves the synthesis of a key precursor, 4,7-dichloroquinoline, followed by a highly regioselective nucleophilic aromatic substitution (SNAr) to install the C4-amino group. This multi-step approach offers greater control and adaptability.

Synthesis of the Precursor: 4,7-Dichloroquinoline

The industrial-scale synthesis of 4,7-dichloroquinoline often starts from readily available materials like 3-chloroaniline.[4] A common patented method involves several key transformations:

  • Hydrolysis & Decarboxylation: Starting with ethyl 4-hydroxy-7-chloroquinoline-3-carboxylate, a hydrolysis reaction using a base like sodium hydroxide is performed. This is followed by acidification to yield 4-hydroxy-7-chloroquinoline-3-carboxylic acid.[5] Subsequent heating in a suitable solvent induces decarboxylation to produce 4-hydroxy-7-chloroquinoline.[5]

  • Chlorination: The crucial step is the conversion of the 4-hydroxyl group into a chloro group. This is effectively achieved by treating 4-hydroxy-7-chloroquinoline with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4][5] This reaction yields the target precursor, 4,7-dichloroquinoline.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic attack.[1] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the intermediate Meisenheimer complex. This inherent reactivity allows for the selective introduction of an amino group at this position. While the prompt's topic is this compound, the most common synthetic utility comes from reacting a precursor like 4,6,7-trichloroquinoline with ammonia or an ammonia equivalent.

However, a more broadly applicable and illustrative reaction is the synthesis of various N-substituted 4-aminoquinolines from the 4,7-dichloroquinoline precursor, which is a foundational reaction in this field.

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product Formation Precursor 4,7-Dichloroquinoline Conditions Solvent (e.g., DMSO, Ethanol) Heat (Conventional or Microwave) Optional Base (e.g., K₂CO₃) Precursor->Conditions Reacts with Nucleophile Primary/Secondary Amine (R-NH₂ or R₂NH) Nucleophile->Conditions Product N-Substituted-4-amino- 7-chloroquinoline Derivative Conditions->Product Yields HCl HCl (byproduct) Conditions->HCl

Caption: General workflow for synthesizing 4-aminoquinoline derivatives.

This reaction can be performed under various conditions, including conventional heating or microwave irradiation, the latter often providing higher yields in shorter reaction times.[3][6] Solvents like DMSO, ethanol, or acetonitrile are commonly employed.[3]

Chemical Reactivity and Derivatization Potential

This compound is a versatile intermediate precisely because it possesses multiple reactive sites that can be addressed with high selectivity, enabling the construction of complex molecular architectures.

  • The C4-Amino Group: This primary amine is a potent nucleophile and a key handle for derivatization. It readily undergoes acylation with acyl chlorides or anhydrides, alkylation with alkyl halides, and reductive amination with aldehydes or ketones.

  • The C6 and C7 Chloro Groups: While significantly less reactive to SNAr than the C4 position, these chlorines are ideal handles for modern cross-coupling reactions.[1] Palladium-catalyzed reactions like Suzuki (with boronic acids), Buchwald-Hartwig (with amines), Sonogashira (with terminal alkynes), and Stille (with organostannanes) couplings can be employed to introduce a wide variety of carbon and heteroatom substituents. This modular approach is fundamental to systematically exploring the structure-activity relationship (SAR) of new drug candidates.[1]

G Core This compound C4-NH₂ C6-Cl C7-Cl Acylation Acylation / Sulfonylation Core:f1->Acylation Alkylation Alkylation / Reductive Amination Core:f1->Alkylation Suzuki Suzuki Coupling (C-C bond) Core:f2->Suzuki Core:f3->Suzuki Buchwald Buchwald-Hartwig (C-N bond) Core:f2->Buchwald Sonogashira Sonogashira Coupling (C-C bond) Core:f3->Sonogashira G cluster_synthesis Synthetic Elaboration Intermediate 4-Amino-6,7- dichloroquinoline Coupling Palladium-Catalyzed Cross-Coupling at C6/C7 Intermediate->Coupling Modification Functionalization of C4-Amino Group Intermediate->Modification Library Diverse Compound Library Coupling->Library Modification->Library Screening High-Throughput Screening Library->Screening Candidate Lead/Candidate (e.g., Kinase Inhibitor) Screening->Candidate

Caption: From intermediate to drug candidate workflow.

Antimalarial and Antiparasitic Agents

Building on the legacy of chloroquine, this intermediate is used to create novel antimalarial agents, often designed to overcome existing drug resistance mechanisms. [7]The core scaffold is maintained for its ability to accumulate in the parasite's digestive vacuole, while modifications at the C4, C6, and C7 positions are introduced to alter physicochemical properties and target interactions. [7]

Field-Proven Experimental Protocol: Synthesis of an N-Aryl-4-aminoquinoline Derivative

This protocol details a representative SNAr reaction, a cornerstone technique for utilizing chloroquinoline intermediates. The causality behind each step is explained to ensure a self-validating and reproducible workflow.

Objective: To synthesize 1-(4-((7-chloroquinolin-4-yl)amino)phenyl)ethan-1-one, a key intermediate for quinoline-chalcone hybrids. [7] Materials & Reagents:

  • 4,7-Dichloroquinoline (1.0 eq)

  • p-Aminoacetophenone (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Dichloromethane (DCM) (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.

    • Rationale: Ethanol is a suitable polar protic solvent that facilitates the dissolution of the reactants and is stable at reflux temperatures.

  • Addition of Nucleophile: Add p-aminoacetophenone (1.1 eq) to the suspension.

    • Rationale: A slight excess of the amine nucleophile ensures the complete consumption of the limiting reagent, 4,7-dichloroquinoline.

  • Thermal Conditions: Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: The elevated temperature provides the necessary activation energy for the SNAr reaction to proceed at a practical rate.

  • Reaction Quench & Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. A precipitate of the product may form.

  • Isolation: Filter the solid product. If no solid forms, concentrate the solvent under reduced pressure. Take up the residue in dichloromethane (DCM).

    • Rationale: DCM is an effective organic solvent for extracting the product from the aqueous phase during the wash steps.

  • Aqueous Wash: Wash the organic layer successively with saturated NaHCO₃ solution and then with brine.

    • Rationale: The NaHCO₃ wash neutralizes any excess acid (HCl byproduct) formed during the reaction. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

    • Rationale: Removing all water is crucial before solvent evaporation to prevent contamination of the final product.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.

    • Rationale: Recrystallization is an effective method for purifying solid organic compounds, removing impurities and leading to a highly crystalline final product.

Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The expected spectra would show characteristic signals for both the quinoline and the substituted phenyl rings. [8]

References

  • Kumar, A., Srivastava, K., & Kumar, S. R. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 20(24), 7428-7431. [Link]

  • Sobiepanek, A., et al. (2018). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. Molecules, 23(9), 2339. [Link]

  • Pérez, A. L., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]

  • Musonda, C. C., et al. (2015). Synthesis of 7-chloroquinolinyl-4-amino-chalcones and their evaluation for antimalarial and anticancer activities. Bioorganic & Medicinal Chemistry, 23(15), 4446-4453. [Link]

  • Wikipedia contributors. (2023). 4,7-Dichloroquinoline. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2014).
  • Romero, J. L., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12. [Link]

  • Romero, J. L., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. [Link]

  • Cortes, H., et al. (2018). [(7-chloroquinolin-4-yl)amino]acetophenones and their copper(II) derivatives: Synthesis, characterization, computational studies and antimalarial activity. Journal of Coordination Chemistry, 71(16-18), 2753-2771. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution in Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Quinolines and SNAr

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Its rigid, bicyclic aromatic structure is a "privileged scaffold," appearing in a vast array of FDA-approved drugs, including antimalarials like chloroquine, anticancer agents, and antibiotics such as fluoroquinolones.[1][2][3][4] The biological and material properties of quinoline derivatives are exquisitely sensitive to the nature and position of substituents on the ring system. Consequently, robust and versatile synthetic methods for the functionalization of the quinoline core are of paramount importance.

While numerous methods exist to construct the quinoline ring itself (e.g., Skraup, Combes, and Friedländer syntheses), this guide focuses on a powerful strategy for its subsequent functionalization: Nucleophilic Aromatic Substitution (SNAr) .[5][6][7][8] SNAr reactions provide a direct and efficient pathway to introduce a wide variety of nucleophiles onto the quinoline ring, particularly at the C2 and C4 positions, which are activated towards nucleophilic attack. This guide will delve into the mechanistic underpinnings of SNAr on quinolines, provide practical application notes, and detail experimental protocols for researchers in the field.

The Mechanism of Nucleophilic Aromatic Substitution (SNAr) in Quinolines

Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the quinoline ring is rendered electron-deficient by the presence of the electronegative nitrogen atom. This "pyridine-like" character makes the heterocyclic ring susceptible to attack by nucleophiles. The SNAr reaction on a haloquinoline does not proceed via SN1 or SN2 pathways but through a distinct addition-elimination mechanism .[9][10][11][12]

The key steps are:

  • Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing a suitable leaving group (typically a halide), breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate. This intermediate is known as a Meisenheimer complex .[9][11][13]

  • Elimination: The leaving group is expelled, and the aromaticity of the quinoline ring is restored, yielding the substituted product.

The rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex.[10] The stability of this intermediate is crucial for the reaction to proceed. The negative charge in the Meisenheimer complex is delocalized onto the electronegative nitrogen atom, particularly when the attack occurs at the C2 or C4 positions, thus stabilizing the intermediate and facilitating the reaction.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Start 4-Chloroquinoline + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate + Nu⁻ (Slow, RDS) Product 4-Substituted Quinoline + Cl⁻ Intermediate->Product - Cl⁻ (Fast)

Caption: The addition-elimination mechanism of SNAr on quinolines.

Application Notes: Strategies and Considerations

Strategy 1: SNAr on Haloquinolines

This is the most common and versatile application of SNAr in quinoline chemistry. It involves the displacement of a halide at the C2 or C4 position by a variety of nucleophiles.

  • Reactivity of the Leaving Group: The reactivity order for halogens in SNAr reactions is often counterintuitive compared to SN2 reactions. Because the C-X bond cleavage is not the rate-determining step, the electronegativity of the halogen is more important. The typical reactivity order is F > Cl > Br > I .[9][10] The highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon more electrophilic and susceptible to nucleophilic attack.

  • Choice of Nucleophile: A wide range of nucleophiles can be employed, leading to diverse quinoline derivatives.

    • O-Nucleophiles: Alcohols and phenols (as alkoxides/phenoxides) are commonly used to synthesize alkoxy- and aryloxyquinolines.[14][15]

    • N-Nucleophiles: Ammonia, primary/secondary amines, and azides are used to introduce amino functionalities.

    • S-Nucleophiles: Thiols (as thiolates) react readily to form thioethers.

    • C-Nucleophiles: While less common, strong carbanions can also participate in SNAr reactions.

  • Solvent and Base: Polar aprotic solvents like DMF, DMSO, or NMP are ideal as they solvate the cation of the nucleophile's salt but do not strongly solvate the anion, thus enhancing its nucleophilicity. A base (e.g., K₂CO₃, NaH) is often required to deprotonate the nucleophile (e.g., a phenol or thiol) in situ.

Table 1: Examples of SNAr Reactions on Haloquinolines

SubstrateNucleophileConditionsProductYieldReference
4,7-DichloroquinolineIsoeugenolK₂CO₃, DMF, reflux(E)-7-chloro-4-(2-methoxy-4-(prop-1-en-1-yl)phenoxy)quinoline63%[16]
4-ChloroquinolineSubstituted PhenolsBase, Solvent4-Phenoxyquinoline derivativesVaries[14]
2-ChloroquinolineMorpholineK₂CO₃, DMF, 120 °C2-Morpholinoquinoline92%[17]
Halo-dinitrobenzeneMorpholineLiposomal mediaMorpholino-dinitrobenzeneN/A[18]
Strategy 2: The Chichibabin Amination

A classic variation of SNAr is the Chichibabin reaction, which allows for the direct amination of the quinoline ring, typically at the C2 position.[19][20]

  • Mechanism: In this reaction, a powerful nucleophile, the amide anion (NH₂⁻), generated from sodium amide (NaNH₂) or potassium amide (KNH₂), attacks the C2 position. The key difference from haloquinoline chemistry is the leaving group: a hydride ion (H⁻) .[19][21] The reaction is driven to completion by the irreversible formation of hydrogen gas as the expelled hydride reacts with the amine solvent or a proton source upon workup.[19][21]

  • Conditions: The reaction is typically carried out in liquid ammonia or high-boiling aprotic solvents like xylene or N,N-dimethylaniline.[19][20][22] For less reactive substrates, an oxidant like KMnO₄ can be added to facilitate the removal of the hydride.[20][22]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 4-Phenoxyquinoline from 4-Chloroquinoline

This protocol describes a typical SNAr reaction for the synthesis of an aryloxyquinoline derivative, a common structural motif in biologically active molecules.[15]

// Nodes A [label="1. Reagent Setup", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Combine 4-chloroquinoline,\nphenol, K₂CO₃, and DMF\nin a round-bottom flask."]; C [label="2. Reaction", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="Heat the mixture to reflux\n(e.g., 120-150 °C).\nMonitor by TLC."]; E [label="3. Work-up", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="Cool to RT. Pour into ice-water.\nCollect precipitate by filtration."]; G [label="4. Purification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Recrystallize the crude solid\nfrom a suitable solvent (e.g., ethanol)."]; I [label="5. Characterization", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Obtain melting point, NMR,\nand MS data to confirm structure."];

// Edges A -> B; B -> C [style=invis]; C -> D; D -> E [style=invis]; E -> F; F -> G [style=invis]; G -> H; H -> I [style=invis]; I -> J; } enddot

Caption: Step-by-step workflow for a typical SNAr reaction.

Materials:

  • 4-Chloroquinoline (1.0 eq)

  • Phenol (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle

  • Thin Layer Chromatography (TLC) plate (silica gel)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 4-chloroquinoline (1.0 eq), phenol (1.2 eq), and anhydrous potassium carbonate (2.5 eq).

    • Scientist's Note: Using anhydrous K₂CO₃ and DMF is critical to prevent water from competing as a nucleophile, which could lead to the formation of 4-hydroxyquinoline as a byproduct. The excess base ensures complete deprotonation of the phenol.

  • Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.5 M with respect to the 4-chloroquinoline.

  • Heating and Monitoring: Place the flask in a heating mantle and heat the reaction mixture to reflux (typically 120-150 °C). Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase). The reaction is complete when the starting 4-chloroquinoline spot is no longer visible. This can take several hours to overnight.[16][23]

    • Scientist's Note: A co-spot of the starting material alongside the reaction mixture on the TLC plate is essential for accurate monitoring.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the dark reaction mixture slowly into a beaker containing ice-water with stirring. A precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual DMF and inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 4-phenoxyquinoline.

  • Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and obtaining ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its identity and purity.

Troubleshooting and Considerations

  • Low Yield: If the yield is low, ensure all reagents and solvents were anhydrous. The reaction temperature may need to be increased, or a more activating leaving group (e.g., a 4-fluoroquinoline) could be used if available. In some cases, a phase-transfer catalyst can enhance the reaction rate.

  • Side Reactions: The formation of 4-hydroxyquinoline suggests the presence of water. Dimerization or polymerization of starting materials can occur at very high temperatures or with extended reaction times.

  • Purification Challenges: If the product is an oil or difficult to crystallize, purification by column chromatography on silica gel is a standard alternative.

Conclusion

Nucleophilic aromatic substitution is an indispensable tool in the synthetic chemist's arsenal for the functionalization of quinolines. Its reliability, broad substrate scope, and predictable regioselectivity make it a favored method in both academic research and industrial drug development. By understanding the underlying mechanism and the key parameters that govern the reaction—choice of leaving group, nucleophile, solvent, and base—researchers can effectively leverage SNAr to create a diverse range of novel quinoline derivatives for various applications.

References

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Application Notes and Protocols for the Ultrasound-Assisted Synthesis of 4-Aminoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Aminoquinolines and the Advent of Sonochemistry

The 4-aminoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimalarial, anticancer, anti-inflammatory, and antiviral properties.[1][2] Prominent drugs such as chloroquine and amodiaquine underscore the pharmacological importance of this heterocyclic core.[1][3] The urgent, ongoing need for novel and more effective drug candidates necessitates the development of efficient, sustainable, and rapid synthetic methodologies for these vital compounds.[4]

Traditionally, the synthesis of 4-aminoquinoline derivatives has relied on conventional heating methods, which often require long reaction times, high temperatures, and can lead to the formation of undesirable byproducts.[5][6] In the pursuit of greener and more efficient chemical processes, sonochemistry—the application of ultrasound to chemical reactions—has emerged as a powerful and enabling technology.[5][7] Ultrasound-assisted synthesis offers numerous advantages, including significantly reduced reaction times, increased product yields, milder reaction conditions, and enhanced purity of the final products, positioning it as a superior alternative to conventional methods.[6][7][8]

This guide provides a detailed protocol for the ultrasound-assisted synthesis of 4-aminoquinoline derivatives, primarily focusing on the nucleophilic aromatic substitution (SNAr) of 4-chloroquinolines. It is designed for researchers, scientists, and drug development professionals seeking to leverage the benefits of sonochemistry in their synthetic workflows.

The Sonochemical Advantage: Understanding the Mechanism

The remarkable effects of ultrasound in chemical synthesis are not due to a direct interaction of the sound waves with molecules. Instead, they arise from the physical phenomenon of acoustic cavitation : the formation, growth, and violent collapse of microscopic bubbles in a liquid medium irradiated with high-intensity ultrasound.[9][10]

  • Bubble Formation and Growth: Ultrasound waves propagate through a liquid as a series of compression and rarefaction cycles. During the low-pressure rarefaction phase, tiny bubbles form and grow as solvent vapor and dissolved gases diffuse into them.[9][10]

  • Violent Collapse: The bubbles oscillate and grow over several cycles until they reach an unstable size. At this point, they collapse violently during a high-pressure compression cycle.[9][10]

  • Generation of "Hot Spots": This collapse is an almost adiabatic process, generating transient, localized "hot spots" with extremely high temperatures (up to 5000 K) and pressures (up to 1000 atm).[11]

  • Chemical and Mechanical Effects: These extreme conditions within and around the collapsing bubble are the driving force behind sonochemical activation. They create highly reactive radical species and produce powerful mechanical effects, such as microjets and shockwaves, which enhance mass transfer and disrupt solid surfaces, thereby accelerating the reaction rates.[11][12]

This cavitation-induced enhancement is particularly effective for heterogeneous (solid-liquid) and homogeneous reactions, making it ideal for the synthesis of 4-aminoquinoline derivatives.

Visualizing the Sonochemical Process

The following diagram illustrates the core principle of acoustic cavitation that drives ultrasound-assisted synthesis.

SonochemistryMechanism cluster_0 Acoustic Cavitation Cycle cluster_1 Resulting Effects Ultrasound Ultrasound LiquidMedium Liquid Medium Ultrasound->LiquidMedium Propagation BubbleFormation Bubble Formation (Rarefaction) LiquidMedium->BubbleFormation Energy Input BubbleGrowth Bubble Growth BubbleFormation->BubbleGrowth Rectified Diffusion BubbleCollapse Violent Collapse (Compression) BubbleGrowth->BubbleCollapse Instability HotSpots Localized Hot Spots (High T & P) BubbleCollapse->HotSpots MechanicalEffects Mechanical Effects (Microjets, Shockwaves) BubbleCollapse->MechanicalEffects ReactionAcceleration Accelerated Chemical Reaction HotSpots->ReactionAcceleration MechanicalEffects->ReactionAcceleration

Caption: The mechanism of acoustic cavitation in sonochemistry.

General Protocol: Ultrasound-Assisted Synthesis of 4-Aminoquinoline Derivatives via SNAr

This protocol details a general method for the synthesis of various 4-aminoquinoline derivatives starting from a substituted 4-chloroquinoline and a primary or secondary amine.

Materials and Equipment
  • Reactants:

    • Substituted 4-chloroquinoline (e.g., 4,7-dichloroquinoline)

    • Appropriate primary or secondary amine

  • Solvent: Ethanol, DMSO, or other suitable high-boiling polar solvent

  • Catalyst/Base (Optional): A base such as K2CO3 or Et3N may be required, particularly for secondary amines.[13]

  • Equipment:

    • Ultrasonic bath or probe system (Frequency: 20-100 kHz)

    • Reaction vessel (e.g., round-bottom flask)

    • Magnetic stirrer and stir bar

    • Condenser (if heating is also applied)

    • Standard laboratory glassware for workup and purification

    • TLC plates for reaction monitoring

    • Chromatography column for purification

Experimental Workflow

The following diagram outlines the typical workflow for the synthesis and purification of 4-aminoquinoline derivatives using this protocol.

Workflow A 1. Reagent Preparation (4-chloroquinoline, amine, solvent) B 2. Reaction Setup (Combine reagents in flask) A->B C 3. Sonication (Place flask in ultrasonic bath) B->C D 4. Reaction Monitoring (TLC analysis) C->D D->C Continue if incomplete E 5. Workup (Solvent removal, extraction) D->E Upon completion F 6. Purification (Column chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: General workflow for ultrasound-assisted synthesis.

Step-by-Step Methodology
  • Reagent Preparation: In a suitable reaction vessel, dissolve the substituted 4-chloroquinoline (1.0 eq.) in the chosen solvent (e.g., ethanol).

  • Addition of Amine: Add the desired amine (1.1 - 2.0 eq.). If using an amine salt, add a suitable base (e.g., triethylamine, 2.0 eq.) to liberate the free amine.

  • Sonication: Place the reaction vessel in the ultrasonic bath, ensuring the liquid level inside the vessel is below the water level in the bath. Begin sonication at a specified temperature (often room temperature to 60°C is sufficient).

    • Causality Insight: The ultrasound provides the activation energy locally, often negating the need for high bulk temperatures. This preserves thermally sensitive functional groups and reduces side reactions.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting 4-chloroquinoline spot has been consumed. Ultrasound-assisted reactions are often complete within 15-60 minutes, a stark contrast to the hours required for conventional heating.[5][8]

  • Workup:

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine to remove any inorganic salts or water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 4-aminoquinoline derivative.

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

Data Presentation: Comparative Analysis

The efficiency of the ultrasound-assisted method is best illustrated by comparing it to traditional synthetic approaches.

ParameterConventional Heating MethodUltrasound-Assisted MethodAdvantage of Ultrasound
Reaction Time 4 - 24 hours15 - 60 minutesDrastically reduced reaction time
Temperature 80 - 140°CRoom Temperature - 60°CMilder conditions, energy saving
Product Yield Good (70-80%)Good to Excellent (78-95%)Often higher yields[13]
Energy Consumption HighLowEnvironmentally friendly ("Green")[6][14]
Workup/Purity May require extensive purificationCleaner reaction profile, simpler workupReduced byproducts

Data synthesized from multiple sources indicating general trends.[5][8][13]

Trustworthiness and Self-Validation

The protocols described are designed to be self-validating. The progress of the reaction can be unequivocally monitored by TLC. The disappearance of the starting material and the appearance of a new, distinct product spot provide clear validation of the reaction's success. Final confirmation through standard characterization techniques (NMR, MS) ensures the identity and purity of the target 4-aminoquinoline derivative, lending high trustworthiness to the synthetic outcome.

Conclusion

Ultrasound-assisted synthesis represents a significant advancement in the preparation of 4-aminoquinoline derivatives. This methodology is not merely an alternative but a substantial improvement over conventional techniques, offering a greener, faster, and often higher-yielding route to these pharmaceutically important molecules.[7] By understanding the principles of acoustic cavitation, researchers can effectively harness the power of sonochemistry to accelerate discovery and development in medicinal chemistry.

References

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975. [Link]

  • Rajapakse, C. S. K., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

  • Delgado, F., Benítez, A., Gotopo, L., & Romero, A. H. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PubMed. [Link]

  • Kumar, A., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 21(1), 132-135. [Link]

  • Panda, M., & Laha, J. K. (2021). Ultrasound-assisted synthesis of bioactive S-heterocycles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(12), 1187-1206. [Link]

  • Mason, T. J. (1997). Ultrasound in synthetic organic chemistry. Chemical Society Reviews, 26(6), 443-451. [Link]

  • Iliescu, S., et al. (2017). Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach. RSC Advances, 7(49), 30735-30746. [Link]

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  • ResearchGate. (n.d.). Ultrasound-assisted synthesis of bioactive S-heterocycles. [Link]

  • Verdini, F., et al. (2020). Ultrasound mechanisms and their effect on solid synthesis and processing: a review. Reaction Chemistry & Engineering, 5(12), 2313-2337. [Link]

  • ResearchGate. (2019). Sonochemistry: Application and Advantages. [Link]

  • Panda, M., & Laha, J. K. (2022). Ultrasound-assisted transition-metal-free catalysis: a sustainable route towards the synthesis of bioactive heterocycles. RSC Advances, 12(23), 14614-14634. [Link]

  • PubMed. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

  • ResearchGate. (n.d.). Applications of Ultrasound in Organic Synthesis-A Green Approach. [Link]

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Application Notes & Protocols: 4-Amino-6,7-dichloroquinoline Derivatives in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reinvigorating a Privileged Scaffold for Modern Antimalarial Challenges

The 4-aminoquinoline core is a historically significant and "privileged" scaffold in medicinal chemistry, most famously represented by chloroquine, a drug that was once the cornerstone of malaria treatment.[1][2][3] Its high efficacy, low toxicity, and simple synthesis made it an invaluable tool in the global fight against malaria.[1][3][4] However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum, the deadliest malaria parasite, has severely compromised its utility and created an urgent need for new, effective antimalarial agents.[5][6]

This has driven researchers to revisit and modify the 4-aminoquinoline framework. One promising avenue of exploration is the synthesis of derivatives based on the 4-amino-6,7-dichloroquinoline scaffold. This specific modification, altering the substitution pattern from the classic 7-chloroquinoline, offers a strategic platform for developing novel compounds.[2] These derivatives aim to overcome existing resistance mechanisms while retaining the potent antimalarial activity inherent to the 4-aminoquinoline class. This guide provides an in-depth exploration of the rationale, synthesis, and evaluation of these compounds for researchers engaged in antimalarial drug discovery.

Section 1: The Underlying Mechanism of Action

The primary antimalarial activity of 4-aminoquinoline derivatives is centered on disrupting a critical detoxification process within the parasite's food vacuole.

The Target: Heme Detoxification Pathway

During its intraerythrocytic stage, the malaria parasite resides within red blood cells and digests the host's hemoglobin as a source of amino acids.[5] This process releases large quantities of heme, a byproduct that is highly toxic to the parasite. To protect itself, the parasite polymerizes the toxic heme into an inert, crystalline substance called hemozoin (also known as the malaria pigment).[5] This detoxification is essential for parasite survival.

Mechanism of Inhibition

4-Aminoquinoline derivatives are weak bases that accumulate to high concentrations within the acidic environment of the parasite's digestive vacuole.[7] Here, they are believed to interfere with hemozoin formation through a two-pronged mechanism:

  • Heme Binding: The quinoline ring system can form a π-π stacking interaction with the porphyrin ring of heme.

  • Inhibition of Polymerization: This drug-heme complex effectively caps the growing hemozoin crystal, preventing further polymerization.

The resulting buildup of free, toxic heme leads to oxidative stress, membrane damage, and ultimately, the death of the parasite.[5][7][8][9]

Hemozoin_Inhibition cluster_parasite Parasite Food Vacuole (Acidic) cluster_outcome Outcome Hemoglobin Host Hemoglobin Heme Toxic Heme Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin Heme->Hemozoin Polymerization (Detoxification) Complex Drug-Heme Complex Heme->Complex Drug 4-Aminoquinoline Derivative Drug->Heme Binding Complex->Hemozoin Inhibition Death Parasite Death Complex->Death Heme Accumulation & Oxidative Stress

Caption: Mechanism of 4-aminoquinoline antimalarial action.

Section 2: Guiding Principles of Structure-Activity Relationships (SAR)

The biological activity of 4-aminoquinoline derivatives is highly dependent on their chemical structure. Decades of research have established key SAR principles that guide the design of new analogs.

  • Position 7 Substitution: The presence of an electron-withdrawing group at the 7-position of the quinoline ring is critical for potent antimalarial activity.[10][11] Chlorine has been found to be optimal.[11][12] Replacing the 7-chloro group with either electron-donating groups (e.g., -OCH₃) or different electron-withdrawing groups (e.g., -NO₂) typically leads to a significant decrease in activity.[4][12]

  • The 4-Amino Group: This group is indispensable for activity, as it is the point of attachment for the side chain and is believed to be involved in the crucial interaction with heme.[4][13] Replacing the nitrogen with other atoms like sulfur or oxygen abolishes antimalarial efficacy.[13]

  • The Side Chain: The nature of the flexible aminoalkyl side chain attached at the 4-position is the most important element for modification. It governs the compound's physicochemical properties, such as lipophilicity and basicity, which in turn influence its ability to accumulate in the food vacuole and overcome resistance mechanisms.[4] Strategies to restore activity against resistant strains often involve shortening, lengthening, or introducing bulky or lipophilic groups into this side chain.[11][12]

  • The 6,7-Dichloro Scaffold: The focus of these application notes, the 6,7-dichloro substitution, provides a novel core from which to explore new side chain variations. This pattern alters the electronics and sterics of the quinoline ring compared to chloroquine, offering a fresh template for lead optimization.[2]

Caption: Key SAR points for this compound derivatives.

Section 3: Protocols for Chemical Synthesis

The primary route for synthesizing these derivatives is through a nucleophilic aromatic substitution (SNAr) reaction, where an amine displaces the chlorine atom at the C4 position of the quinoline ring.[8][9][14]

Protocol 1: Microwave-Assisted Phenol-Catalyzed Synthesis

This method offers rapid reaction times and often improved yields compared to conventional heating. Phenol acts as a catalyst, facilitating the substitution.

Materials:

  • 4,7-Dichloroquinoline (or the corresponding 4,6,7-trichloroquinoline precursor)

  • Selected primary or secondary amine

  • Phenol

  • Microwave reactor vials

  • Microwave synthesizer

Step-by-Step Methodology:

  • Reactant Preparation: In a microwave reaction vial, combine the 4-chloroquinoline precursor (1.0 equivalent), the desired amine (1.5 equivalents), and phenol (2.0 equivalents).[4]

    • Causality: Using a slight excess of the amine drives the reaction to completion, but a large excess can complicate purification.[4] Phenol acts as a proton shuttle, activating the quinoline ring and facilitating the departure of the chloride leaving group.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 50 W) to maintain a temperature of 145°C for 30 minutes.[4]

    • Trustworthiness: Monitor the reaction progress by thin-layer chromatography (TLC). Be cautious, as temperatures exceeding 150°C can lead to charring and decomposition of the reaction mixture.[4]

  • Work-up and Purification: After cooling, dissolve the residue in a suitable organic solvent (e.g., dichloromethane). Wash with an aqueous base (e.g., 1M NaOH) to remove unreacted phenol, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure this compound derivative.

Protocol 2: Conventional Synthesis via Reflux

This is a traditional and widely accessible method that does not require specialized equipment.

Materials:

  • 4,7-Dichloroquinoline (or the corresponding 4,6,7-trichloroquinoline precursor)

  • Selected amine (e.g., ethanolamine)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 equivalent) with a larger excess of the desired amine (e.g., 5.0 equivalents), which can also serve as the solvent.[13]

  • Reflux: Heat the mixture to reflux (temperature will depend on the boiling point of the amine) and maintain for 3-4 hours, monitoring by TLC.[13]

  • Precipitation and Isolation: Cool the reaction flask in an ice-water bath. The product will often precipitate as a solid.[13] If it does not, water can be added to induce precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid thoroughly with cold water to remove excess amine and other water-soluble impurities.

  • Drying: Dry the purified solid in a vacuum oven to obtain the final product. Further purification by recrystallization may be necessary.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Reactants 4-Chloroquinoline + Amine Reaction Reaction (Microwave or Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Work-up Crude->Workup Column Column Chromatography / Recrystallization Workup->Column Pure Pure Derivative Column->Pure

Caption: General workflow for synthesis and purification.

Section 4: Protocols for Biological Evaluation

A systematic evaluation process is crucial to determine the antimalarial potential and therapeutic window of the newly synthesized compounds.[15]

Protocol 1: In Vitro Antimalarial Activity Assay (SYBR Green I Method)

This is a high-throughput fluorescence-based assay to determine the 50% inhibitory concentration (IC₅₀) of compounds against P. falciparum.

Materials:

  • Continuous culture of P. falciparum (e.g., chloroquine-sensitive 3D7 strain and chloroquine-resistant W2 or K1 strain) maintained in human erythrocytes.

  • 96-well microplates.

  • SYBR Green I nucleic acid stain.

  • Lysis buffer (containing Tris, EDTA, saponin, and Triton X-100).

Step-by-Step Methodology:

  • Drug Plating: Prepare serial dilutions of the test compounds in culture medium in a 96-well plate. Include positive (e.g., chloroquine, artesunate) and negative (no drug) controls.

  • Parasite Addition: Add parasitized red blood cells (at the ring stage, ~1% parasitemia, 2% hematocrit) to each well.

  • Incubation: Incubate the plates for 72 hours in a humidified, modular incubator chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Cell Lysis: After incubation, freeze the plates to lyse the red blood cells. Thaw and add 100 µL of SYBR Green I lysis buffer to each well.

  • Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour. Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Plot the fluorescence intensity against the log of the drug concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Method)

This assay determines the toxicity of the compounds against a mammalian cell line to establish a selectivity index (SI).

Materials:

  • Mammalian cell line (e.g., HepG2 human hepatoma cells or BGM kidney cells).[8][9]

  • 96-well microplates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., acidified isopropanol or DMSO).

Step-by-Step Methodology:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀) from the dose-response curve. The Selectivity Index (SI) is then calculated as SI = CC₅₀ / IC₅₀ . A higher SI value indicates greater selectivity for the parasite over mammalian cells.

Protocol 3: In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)

This standard mouse model provides a preliminary assessment of a compound's efficacy in a living organism.

Materials:

  • Swiss albino mice.

  • Rodent malaria parasite strain (Plasmodium berghei).

  • Giemsa stain.

  • Microscope.

Step-by-Step Methodology:

  • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells on Day 0.

  • Treatment: Administer the test compound orally or intraperitoneally once daily for four consecutive days (Day 0 to Day 3). Include a vehicle control group and a positive control group (e.g., treated with chloroquine).[8][9]

  • Parasitemia Monitoring: On Day 4, collect a thin blood smear from the tail of each mouse.

  • Staining and Counting: Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by light microscopy.

  • Data Analysis: Calculate the average percent parasitemia for each group and determine the percent suppression of parasitemia for the treated groups relative to the vehicle control group.

Biological_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Start Synthesized Derivative Antimalarial Antimalarial Assay (P. falciparum) Start->Antimalarial Cytotoxicity Cytotoxicity Assay (Mammalian Cells) Start->Cytotoxicity IC50 IC₅₀ Value Antimalarial->IC50 Determines IC₅₀ CC50 CC₅₀ Value Cytotoxicity->CC50 Determines CC₅₀ SI Calculate Selectivity Index (SI = CC₅₀/IC₅₀) IC50->SI CC50->SI InVivo 4-Day Suppressive Test (P. berghei in mice) SI->InVivo If SI is high Efficacy % Parasitemia Suppression InVivo->Efficacy Lead Lead Candidate Efficacy->Lead If active

Caption: Workflow for the biological evaluation of antimalarial compounds.

Section 5: Data Presentation and Interpretation

Clear and concise presentation of quantitative data is essential for comparing the efficacy and safety of different derivatives.

Table 1: Example of In Vitro Activity and Cytotoxicity Data

Compound IDP. falciparum IC₅₀ (nM) [3D7, CQ-sens.]P. falciparum IC₅₀ (nM) [W2, CQ-res.]HepG2 CC₅₀ (µM)Selectivity Index (SI) [vs. W2]
MAQ 262602701038
BAQ 355505090
Chloroquine 6.91204904083
Derivative XValueValueValueCalculated
Derivative YValueValueValueCalculated
(Data for MAQ, BAQ, and Chloroquine adapted from[8])

Interpretation: A desirable compound will have low nanomolar IC₅₀ values against both sensitive and resistant strains. The Resistance Index (RI = IC₅₀ resistant / IC₅₀ sensitive) can quantify the loss of potency against the resistant strain. A high Selectivity Index (>100) is crucial, indicating that the compound is significantly more toxic to the parasite than to human cells.

Table 2: Example of In Vivo Efficacy Data

Treatment GroupDose (mg/kg/day)% Parasitemia on Day 4 (Mean ± SD)% Parasitemia Suppression
Vehicle Control -35.2 ± 4.50%
MAQ 253.2 ± 1.191%
BAQ 2512.7 ± 2.864%
Chloroquine 200100%
Derivative X25ValueCalculated
(Data for MAQ, BAQ, and Chloroquine adapted from[8])

Interpretation: A high percentage of parasitemia suppression at a reasonable dose indicates potent in vivo activity. Compounds showing >90% suppression are considered strong candidates for further development.

Section 6: Conclusion and Future Directions

The this compound scaffold represents a viable and promising starting point for the development of the next generation of antimalarial drugs. By leveraging established SAR principles and applying modern synthetic and screening methodologies, researchers can generate novel derivatives with the potential to overcome chloroquine resistance.

Future work in this area will likely focus on:

  • Molecular Hybridization: Covalently linking the 4-aminoquinoline core to other pharmacophores (e.g., artemisinin or other heterocyclic systems) to create hybrid molecules with potentially dual mechanisms of action, which can delay the onset of resistance.[5][13][16]

  • ADMET Optimization: Early-stage evaluation of Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties to ensure that potent compounds also possess favorable pharmacokinetic profiles suitable for clinical development.[6][13]

  • Exploration of Diverse Side Chains: Synthesizing large libraries with varied and complex side chains to more thoroughly probe the chemical space and identify novel structures that can evade parasite efflux pumps, a common mechanism of resistance.

By integrating these strategies, the venerable 4-aminoquinoline scaffold can be successfully revitalized to address the pressing challenge of drug-resistant malaria.

References

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Application Notes & Protocols: Unveiling the Anticancer Potential of 4-Amino-6,7-dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including notable anticancer properties.[1][2] Its versatility and "druggability" have led to the development of several FDA-approved protein kinase inhibitors for cancer treatment.[3] Within this expansive chemical family, analogs of 4-Amino-6,7-dichloroquinoline have emerged as a focal point of contemporary research, demonstrating significant potential in targeting key oncogenic signaling pathways. This guide provides an in-depth exploration of their mechanism of action and detailed protocols for their preclinical evaluation.

Section 1: Mechanistic Insights into this compound Analogs

The anticancer efficacy of this compound analogs is not attributable to a single mechanism but rather to their ability to modulate multiple critical cellular processes involved in cancer progression.[2][4] A primary mode of action is the competitive inhibition of ATP-binding sites on various protein kinases, which are often dysregulated in cancer.[5]

Primary Target: Tyrosine Kinase Inhibition

Many potent this compound derivatives are designed as tyrosine kinase inhibitors (TKIs). The dichloro-substitution at positions 6 and 7 of the quinoline core often plays a crucial role in the molecule's interaction with the kinase domain.

  • c-Met (Hepatocyte Growth Factor Receptor): The HGF/c-Met signaling pathway is frequently altered in a variety of cancers, contributing to tumor development, progression, and metastasis.[3] 4,6,7-substituted quinolines, developed as analogs of the multikinase inhibitor cabozantinib, have shown potent and selective inhibition of c-Met.[3] The quinoline nitrogen typically forms a key hydrogen bond with the backbone amide of a methionine residue (e.g., Met¹¹⁶⁰) in the hinge region of the c-Met kinase domain, a critical interaction for stabilizing the inhibitor-enzyme complex.[3]

  • EGFR (Epidermal Growth Factor Receptor): The EGFR signaling pathway is another well-established target. While the 4-anilinoquinoline-3-carbonitrile scaffold is a more classic EGFR inhibitor, modifications on the 4-aminoquinoline core can also confer EGFR inhibitory activity.[3] These inhibitors function by blocking the downstream signaling cascades that promote cell proliferation and survival.

  • Src/Abl Kinases: Bosutinib, an approved drug for chronic myelogenous leukemia, is a 4-aminoquinoline derivative that functions as an oral Src/Abl tyrosine kinase inhibitor, underscoring the scaffold's potential in targeting non-receptor tyrosine kinases as well.[1][2]

The following diagram illustrates the general mechanism of action of this compound analogs as kinase inhibitors, focusing on the c-Met pathway.

Kinase_Inhibition_Pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cMet c-Met Receptor KinaseDomain Kinase Domain (ATP-Binding Site) cMet->KinaseDomain Activates HGF HGF (Ligand) HGF->cMet Binds Analog This compound Analog Analog->KinaseDomain Blocks ATP Binding ATP ATP ATP->KinaseDomain Binds PI3K PI3K KinaseDomain->PI3K Phosphorylates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Promotes In_Vitro_Workflow start Synthesized This compound Analog treatment Treat Cells with Analog (Dose-Response) start->treatment cell_culture Cancer Cell Line Culture cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT) treatment->viability_assay ic50 Determine IC50 Value viability_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay western_blot Western Blot Analysis (Target Pathways) ic50->western_blot mechanism Elucidate Mechanism of Action apoptosis_assay->mechanism western_blot->mechanism

Caption: Experimental workflow for the in vitro assessment of anticancer activity.

Target Engagement and Pathway Modulation (Western Blotting)

Western blotting is a crucial technique to confirm that the this compound analog is engaging its intended target and modulating the downstream signaling pathway. [6] Principle: This technique uses specific antibodies to detect the levels of total and phosphorylated proteins in cell lysates, providing a snapshot of pathway activation. [7] Protocol:

  • Protein Extraction: Treat cells with the analog as described for the apoptosis assay. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the target proteins (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-Akt, anti-total-Akt, anti-cleaved-PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation levels upon treatment with the analog.

Section 3: Data Presentation and Interpretation

Systematic presentation of quantitative data is paramount for comparing the efficacy of different analogs.

Table 1: Comparative in vitro Activity of Quinoline Analogs against c-Met

The following table, adapted from the literature, showcases how to present IC₅₀ data for a series of quinoline-based c-Met inhibitors. [3]This format allows for a clear comparison of enzymatic inhibition and cellular antiproliferative activity.

Compound IDLinker MoietyIC₅₀ on c-Met (nM)Sensitive Cancer Cell Lines (IC₅₀, µM)Reference
Cabozantinib Cyclopropane-1,1-dicarboxamide40Varies[3]
Analog 27 p-aminophenyl19Leukemia, CNS, Breast Cancer[3]
Analog 28 p-aminophenyl64Leukemia, CNS, Breast Cancer[3]
Compound 3 Pyridazinone-3-carboxamide0.6A549 (0.003), MCF-7 (0.006)[3]
Compound 4 3-oxo-3,4-dihydroquinoxaline0.9MKN-45 (0.023), A549 (0.050)[3]
Compound 7 1,2,3-triazole-4-carboxamide2.27MKN-45 (0.03), A549 (0.07)[3]

Data is illustrative and sourced from published studies for formatting purposes.

Section 4: Outlook and In Vivo Considerations

Analogs that demonstrate potent in vitro activity, a clear mechanism of action, and selectivity for cancer cells over normal cells are strong candidates for further preclinical development. The next logical step involves assessing their efficacy and safety in in vivo models. [8]Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard and valuable platform for these initial in vivo studies. [9]

References

  • Frontiers. (2025).
  • PubMed Central. (n.d.).
  • IJMPHS. (n.d.). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy.
  • International Journal of Pharmaceutical Sciences Review and Research. (2022).
  • PMC. (n.d.).
  • PubMed. (n.d.). Apoptosis Detection Assays.
  • BenchChem. (2025). Application Notes and Protocols for Cell Viability Assays: MTT and XTT.
  • PubMed Central. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development.
  • Abcam. (n.d.). Annexin V staining assay protocol for apoptosis.
  • NIH. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Crown Bioscience. (2025). Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing.
  • Medium. (2023). Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells.
  • Taylor & Francis Online. (2021). Review on recent development of quinoline for anticancer activities.
  • CPTAC. (2024).
  • Abcam. (n.d.). Western blot protocol.

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Application Notes & Protocols: Investigating 4-Amino-6,7-dichloroquinoline Derivatives as Novel Therapeutic Agents for Parkinson's Disease

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Parkinson's Disease (PD) is a progressive neurodegenerative disorder characterized by the debilitating loss of dopaminergic neurons in the substantia nigra.[1] Current treatments primarily offer symptomatic relief and do not halt the underlying disease progression.[1] This has spurred a significant search for neuroprotective therapeutics. A promising target in this endeavor is the nuclear receptor NR4A2 (Nurr1), which is critical for the development and survival of dopaminergic neurons. This document provides a comprehensive guide for researchers on the investigation of 4-amino-6,7-dichloroquinoline derivatives as potential therapeutic agents for Parkinson's disease, acting through the activation of NR4A2. We present the scientific rationale, hypothesized mechanism of action, and detailed protocols for in vitro and in vivo validation.

Introduction: The Rationale for Targeting NR4A2 in Parkinson's Disease

Parkinson's disease is the most prevalent movement disorder, affecting a growing percentage of the aging population.[1] The pathological hallmarks of PD are the selective loss of A9 dopaminergic (DA) neurons in the substantia nigra and the presence of intraneuronal protein aggregates known as Lewy bodies, primarily composed of α-synuclein.[1][2] This neuronal loss leads to a dopamine deficit in the striatum, causing the classic motor symptoms of PD: resting tremor, rigidity, and bradykinesia.[1] While the exact cause of PD is unknown, it is believed to involve a combination of genetic and environmental factors.[1] Exposure to toxins like 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and rotenone can induce Parkinsonian symptoms, providing valuable models for studying the disease.[1][3]

Current therapies for Parkinson's disease, such as Levodopa, aim to replenish dopamine levels but do not prevent the ongoing neurodegeneration and can lead to significant side effects over time.[4] Therefore, there is a critical need for neuroprotective strategies that can slow or stop the progression of the disease.

One of the most promising targets for neuroprotection in PD is the nuclear receptor NR4A2 (Nurr1). NR4A2 is a transcription factor that plays a vital role in the differentiation, maturation, and maintenance of midbrain dopaminergic neurons.[1] It regulates the expression of key genes involved in dopamine synthesis and transport, such as tyrosine hydroxylase (TH) and the dopamine transporter (DAT).[1] Importantly, NR4A2 also exhibits anti-inflammatory functions in glial cells.[1] Multiple lines of evidence support the idea that activating NR4A2 could be a powerful therapeutic strategy for PD.[1]

Recent research has identified a class of compounds containing the 4-amino-7-chloroquinoline scaffold, commonly found in antimalarial drugs, as synthetic agonists of NR4A2.[1][5] This discovery provides a strong rationale for investigating novel derivatives, such as those based on a this compound backbone, as potential activators of NR4A2 for the treatment of Parkinson's disease.

Hypothesized Mechanism of Action

We hypothesize that this compound derivatives can act as potent agonists of the NR4A2 receptor. By binding to the ligand-binding domain (LBD) of NR4A2, these compounds are expected to enhance its transcriptional activity.[1] This activation is proposed to initiate a cascade of neuroprotective and anti-inflammatory effects, as depicted in the signaling pathway below.

Hypothesized Mechanism of Action of this compound Derivatives in Parkinson's Disease cluster_extracellular Extracellular cluster_intracellular Intracellular (Dopaminergic Neuron) cluster_glia Intracellular (Microglia) 4_ADQ This compound Derivative NR4A2 NR4A2 (Nurr1) Receptor 4_ADQ->NR4A2 Agonist Binding Gene_Expression Increased Transcription of Neuroprotective Genes (e.g., TH, DAT, c-ret) NR4A2->Gene_Expression Transcriptional Activation NF_kB Inhibition of NF-κB Signaling NR4A2->NF_kB Transcriptional Repression Neuroprotection Enhanced Dopaminergic Neuron Survival and Function Gene_Expression->Neuroprotection Inflammation Decreased Production of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NF_kB->Inflammation Anti_inflammatory Anti-inflammatory Effect Inflammation->Anti_inflammatory

Caption: Proposed dual function of this compound derivatives.

Experimental Protocols for Validation

The following protocols are designed to systematically evaluate the therapeutic potential of this compound derivatives for Parkinson's disease.

In Vitro Assays

In vitro models provide a controlled environment to assess the direct effects of the compounds on cellular pathways relevant to PD.[2]

Objective: To determine if the test compounds can activate the NR4A2 receptor and induce the transcription of a reporter gene.

Materials:

  • HEK293T cells

  • Expression plasmid for human NR4A2

  • Reporter plasmid containing a Nurr1 response element (NBRE) upstream of a luciferase gene

  • Control plasmid (e.g., β-galactosidase) for transfection efficiency normalization

  • Lipofectamine 2000 or similar transfection reagent

  • Dual-Luciferase Reporter Assay System

  • Luminometer

  • This compound derivative and known NR4A2 agonists (positive control)

Protocol:

  • Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Co-transfect the cells with the NR4A2 expression plasmid, the NBRE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound derivative or a positive control. Include a vehicle control (e.g., DMSO).

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure luciferase and β-galactosidase activity using a luminometer and the appropriate assay kits.

  • Normalize the luciferase activity to the β-galactosidase activity to account for variations in transfection efficiency.

  • Plot the fold induction of luciferase activity relative to the vehicle control against the compound concentration to determine the EC50 value.

Objective: To assess the ability of the compounds to protect dopaminergic-like neurons from neurotoxin-induced cell death.

Materials:

  • SH-SY5Y neuroblastoma cell line (can be differentiated into a more mature neuronal phenotype with retinoic acid)

  • Neurotoxin (e.g., 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, or rotenone)

  • This compound derivative

  • Cell viability assay kit (e.g., MTT or CellTiter-Glo)

  • Microplate reader

Protocol:

  • Seed SH-SY5Y cells in a 96-well plate.

  • Pre-treat the cells with various concentrations of the this compound derivative for 24 hours.

  • Induce neurotoxicity by adding a pre-determined optimal concentration of MPP+ or rotenone to the wells. Include a control group with no neurotoxin.

  • Incubate for 24-48 hours.

  • Assess cell viability using the chosen assay according to the manufacturer's protocol.

  • Calculate the percentage of cell viability relative to the control (untreated) cells.

  • Plot the percentage of cell viability against the compound concentration to evaluate the neuroprotective effect.

Objective: To determine if the compounds can inhibit the aggregation of α-synuclein in vitro.[6]

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence capabilities (excitation ~440 nm, emission ~485 nm)

  • Incubator with shaking capabilities

Protocol:

  • Prepare a solution of recombinant α-synuclein in a suitable buffer (e.g., PBS with a low concentration of heparin to induce aggregation).

  • Add various concentrations of the this compound derivative to the α-synuclein solution. Include a vehicle control.

  • Add Thioflavin T to each well.

  • Seal the plate and incubate at 37°C with continuous shaking to promote fibril formation.

  • Monitor the ThT fluorescence intensity over time using a plate reader.

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • Compare the lag time and the maximum fluorescence intensity of the compound-treated samples to the vehicle control to assess the inhibitory effect on α-synuclein aggregation.

Objective: To evaluate the effect of the compounds on mitochondrial health in a cellular model of PD.[7][8]

Materials:

  • SH-SY5Y cells

  • Rotenone or MPP+

  • This compound derivative

  • MitoTracker Red CMXRos (for mitochondrial membrane potential)

  • JC-1 dye (for mitochondrial membrane potential)

  • Seahorse XF Analyzer (for measuring oxygen consumption rate)

  • Fluorescence microscope or plate reader

Protocol (Mitochondrial Membrane Potential):

  • Treat SH-SY5Y cells with the compound and/or neurotoxin as described in the neuroprotection assay.

  • Incubate the cells with MitoTracker Red CMXRos or JC-1 dye according to the manufacturer's instructions.

  • Wash the cells and measure the fluorescence intensity using a fluorescence microscope or a plate reader.

  • A decrease in fluorescence (MitoTracker Red) or a shift from red to green fluorescence (JC-1) indicates mitochondrial depolarization.

  • Quantify the fluorescence to assess the protective effect of the compound on mitochondrial membrane potential.

Objective: To determine if the compounds can suppress the inflammatory response in microglial cells.

Materials:

  • BV-2 microglial cell line

  • Lipopolysaccharide (LPS) to induce an inflammatory response

  • This compound derivative

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β)

  • Griess reagent for measuring nitric oxide (NO) production

Protocol:

  • Seed BV-2 cells in a 24-well plate.

  • Pre-treat the cells with various concentrations of the compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL).

  • After 24 hours, collect the cell culture supernatant.

  • Measure the levels of TNF-α and IL-1β in the supernatant using ELISA kits.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

  • Compare the levels of cytokines and NO in the compound-treated groups to the LPS-only group to assess the anti-inflammatory effect.

In Vivo Validation in Animal Models of Parkinson's Disease

In vivo studies are crucial to evaluate the efficacy and safety of the lead compounds in a whole-organism context. The most common neurotoxin-based models for PD are the MPTP and rotenone models.[3][9][10]

Objective: To assess the neuroprotective effects of the this compound derivative in a chronic mouse model of PD that recapitulates many features of the human disease.[3][11]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Rotenone

  • Vehicle for rotenone (e.g., sunflower oil)

  • This compound derivative

  • Apparatus for behavioral testing (e.g., rotarod, pole test, open field)

Protocol:

  • Acclimate the mice to the housing and handling procedures.

  • Divide the mice into the following groups:

    • Vehicle control

    • Rotenone only

    • Rotenone + this compound derivative (at various doses)

    • This compound derivative only

  • Administer rotenone (e.g., 2.5 mg/kg, intraperitoneally) daily for a specified period (e.g., 4-6 weeks) to induce a progressive nigrostriatal lesion.

  • Administer the this compound derivative (e.g., by oral gavage or intraperitoneal injection) either before (preventative paradigm) or after (therapeutic paradigm) the start of rotenone administration.

  • Monitor the body weight and general health of the animals throughout the study.

  • Perform behavioral tests at regular intervals to assess motor function.

Objective: To quantify motor deficits and their potential reversal by the test compound.

  • Rotarod Test: Measures motor coordination and balance. Mice are placed on a rotating rod, and the latency to fall is recorded.

  • Pole Test: Assesses bradykinesia. Mice are placed head-up on top of a vertical pole, and the time to turn and descend is measured.

  • Open Field Test: Evaluates general locomotor activity and exploratory behavior. The total distance traveled and the time spent in the center of the arena are recorded.

Objective: To quantify the extent of neuroprotection at the cellular and molecular level.

Protocol:

  • At the end of the study, humanely euthanize the mice and perfuse them with saline followed by 4% paraformaldehyde.

  • Dissect the brains and post-fix them in 4% paraformaldehyde.

  • Cryoprotect the brains in a sucrose solution and section them on a cryostat.

  • Immunohistochemistry:

    • Stain brain sections for tyrosine hydroxylase (TH) to visualize and quantify the number of dopaminergic neurons in the substantia nigra and the density of dopaminergic fibers in the striatum.

    • Stain for α-synuclein (total and phosphorylated forms) to assess the extent of protein aggregation.

    • Stain for microglial (Iba1) and astrocyte (GFAP) markers to evaluate neuroinflammation.

  • Neurochemical Analysis (using fresh-frozen tissue from a separate cohort):

    • Measure the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum using high-performance liquid chromatography (HPLC).

Data Presentation and Interpretation

Quantitative data from the in vitro and in vivo studies should be summarized in tables for easy comparison.

Table 1: In Vitro Efficacy of this compound Derivative

AssayEndpointVehicle ControlPositive ControlCompound (Dose 1)Compound (Dose 2)Compound (Dose 3)
NR4A2 Transactivation EC50 (µM)-[Value][Value][Value][Value]
Neuroprotection (MPP+) % Cell Viability[Value][Value][Value][Value][Value]
α-Synuclein Aggregation % Inhibition0[Value][Value][Value][Value]
Mitochondrial Membrane Potential % of Control100[Value][Value][Value][Value]
Anti-inflammatory (TNF-α) % Inhibition0[Value][Value][Value][Value]

Table 2: In Vivo Efficacy in Rotenone Mouse Model

ParameterVehicle ControlRotenoneRotenone + Compound
Rotarod (Latency to Fall, s) [Value][Value][Value]
Pole Test (Time to Descend, s) [Value][Value][Value]
TH+ Neurons in SNc (Count) [Value][Value][Value]
Striatal Dopamine (ng/mg tissue) [Value][Value][Value]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for evaluating a novel this compound derivative for Parkinson's disease.

Experimental Workflow for PD Drug Discovery Start Start: Synthesize This compound Derivative In_Vitro In Vitro Screening Start->In_Vitro NR4A2_Assay NR4A2 Transactivation Assay In_Vitro->NR4A2_Assay Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y cells) NR4A2_Assay->Neuroprotection_Assay Alpha_Syn_Assay α-Synuclein Aggregation Assay Neuroprotection_Assay->Alpha_Syn_Assay Mito_Assay Mitochondrial Function Assay Alpha_Syn_Assay->Mito_Assay Inflammation_Assay Anti-inflammatory Assay (Microglia) Mito_Assay->Inflammation_Assay Lead_Selection Lead Compound Selection Inflammation_Assay->Lead_Selection In_Vivo In Vivo Validation Lead_Selection->In_Vivo Promising Candidate Animal_Model Rotenone/MPTP Mouse Model In_Vivo->Animal_Model Behavioral_Tests Behavioral Testing Animal_Model->Behavioral_Tests Histology Post-mortem Histology and Neurochemistry Behavioral_Tests->Histology Efficacy_Evaluation Efficacy Evaluation Histology->Efficacy_Evaluation Preclinical Preclinical Development Efficacy_Evaluation->Preclinical Positive Results

Caption: A stepwise approach for drug discovery in Parkinson's disease.

Conclusion and Future Directions

The protocols outlined in this document provide a robust framework for the preclinical evaluation of this compound derivatives as potential therapeutic agents for Parkinson's disease. By systematically assessing their ability to activate NR4A2, protect dopaminergic neurons, inhibit α-synuclein aggregation, preserve mitochondrial function, and reduce neuroinflammation, researchers can identify promising lead candidates for further development.

Future studies should focus on optimizing the structure-activity relationship of these compounds to enhance their potency and drug-like properties. Furthermore, investigating their efficacy in genetic models of Parkinson's disease will provide additional validation of their therapeutic potential. Ultimately, the goal is to translate these preclinical findings into novel, disease-modifying therapies for individuals suffering from Parkinson's disease.

References

  • Kim, C.-H., Leblanc, P., & Kim, K.-S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337–341. [Link]

  • Glass, C. K., Saijo, K., Winner, B., et al. (2010).
  • Hirsch, E. C., & Hunot, S. (2009). Neuroinflammation in Parkinson's disease: a target for neuroprotection? The Lancet Neurology, 8(4), 382–397.
  • Ferreira, N., & Fahlbusch, C. (2019). In vitro models of synucleinopathies: informing on molecular mechanisms and protective strategies. Journal of Neurochemistry, 150(5), 576-591. [Link]

  • Martin, E., et al. (2022). Monitoring α-synuclein aggregation. Neurobiology of Disease, 176, 105943. [Link]

  • De-Paula, V. J. R., et al. (2021). Insights into Neuroinflammation in Parkinson's Disease: From Biomarkers to Anti-Inflammatory Based Therapies. CNS & Neurological Disorders - Drug Targets, 20(4), 304-319. [Link]

  • Cannon, J. R., & Greenamyre, J. T. (2011). A highly reproducible rotenone model of Parkinson's disease. Neurobiology of Disease, 41(3), 542-550. [Link]

  • Subramaniam, S. R., & Chesselet, M.-F. (2013). Mitochondrial Dysfunction and Oxidative Stress in Parkinson's Disease. Progress in Neurobiology, 106-107, 17-32. [Link]

  • Kim, C.-H., Leblanc, P., & Kim, K.-S. (2016). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Expert Opinion on Drug Discovery, 11(4), 337–341. [Link]

  • Park, J.-S., et al. (2020). Mitochondrial Dysfunction in Parkinson's Disease: From Mechanistic Insights to Therapy. International Journal of Molecular Sciences, 21(19), 7338. [Link]

  • ABC News. (2025, July 14). Researchers hope new injection for Parkinson's disease will be a 'game changer'. YouTube. [Link]

  • Xiong, N., et al. (2016). Evaluation of Models of Parkinson's Disease. Frontiers in Aging Neuroscience, 8, 31. [Link]

  • Wang, Q., et al. (2022). Comparison of the effect of rotenone and 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine on inducing chronic Parkinson's disease in mouse models. Experimental and Therapeutic Medicine, 23(2), 123. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility of 4-Amino-6,7-dichloroquinoline and Its Salts

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Amino-6,7-dichloroquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and practical solutions for handling this compound and its salts. We understand that navigating the solubility challenges of poorly soluble compounds is critical for experimental success. This resource consolidates our expertise, field-proven protocols, and troubleshooting advice to support your work.

Physicochemical Properties Overview

A fundamental understanding of the physicochemical properties of this compound is the first step in troubleshooting solubility issues. The molecule is a weak base, and its solubility is highly dependent on pH.[1][2]

PropertyValueSource
Molecular Formula C₉H₆Cl₂N₂[3]
Molecular Weight 213.06 g/mol [3]
Predicted pKa ~6.70[3]
Predicted cLogP > 2.3[3]
Appearance Pale yellow, needle-like crystals (recrystallized)[4]

Frequently Asked Questions (FAQs)

Here we address common initial questions regarding the handling of this compound.

Q1: What is the expected solubility of this compound in aqueous solutions?

As a free base, this compound has very low intrinsic aqueous solubility. More than 40% of new chemical entities are practically insoluble in water, and this compound falls into that category due to its lipophilic quinoline core and dichloro-substituents.[5] Its solubility is highly pH-dependent; in neutral or alkaline aqueous media (pH > 7.5), it will be practically insoluble.[1][5]

Q2: Which organic solvents are effective for dissolving this compound?

Based on synthesis and purification procedures for this and related compounds, the following organic solvents are effective for dissolution:

  • Dimethyl Sulfoxide (DMSO): Commonly used for preparing high-concentration stock solutions for biological assays.

  • N,N-Dimethylformamide (DMF): Used as a reaction solvent, indicating good solubility.[4]

  • Dichloromethane (DCM): Frequently used for extraction, suggesting high solubility.[4][6]

  • Methanol (MeOH) & Ethanol (EtOH): Often used for recrystallization, indicating moderate to good solubility, especially when heated.[3][4]

Q3: How does pH fundamentally affect the solubility of this compound?

The 4-aminoquinoline scaffold contains a basic nitrogen atom in the quinoline ring system.[3] The predicted pKa of ~6.70 is the pH at which the compound is 50% in its neutral (free base) form and 50% in its protonated (cationic) form.

  • At pH values significantly below the pKa (e.g., pH < 6.0) , the compound becomes protonated, forming a conjugate acid. This charged species is significantly more polar and, therefore, more soluble in aqueous media.

  • At pH values above the pKa (e.g., pH > 7.5) , the compound exists predominantly as the neutral free base, which has poor aqueous solubility and is prone to precipitation.

This pH-dependent behavior is a critical principle for successfully preparing aqueous solutions.[1]

Q4: Why is converting the free base to a salt form beneficial? What are common salts?

Converting the free base to a salt, such as a hydrochloride (HCl) or phosphate salt, is a standard pharmaceutical technique to improve solubility, stability, and handling of basic active pharmaceutical ingredients (APIs).[3][5] The salt form is essentially a pre-protonated version of the compound. When a salt like this compound HCl is added to water, it readily dissociates into the protonated, soluble form of the compound and its counter-ion. This approach often bypasses the need for significant pH adjustments with strong acids. The hydrochloride salt is a common choice for 4-aminoquinolines.[3]

Troubleshooting Guide: Experimental Scenarios

This section provides structured solutions to specific problems you may encounter during your experiments.

Problem: My this compound (free base) won't dissolve in my aqueous buffer (e.g., PBS pH 7.4).

This is an expected outcome. The compound is in its poorly soluble free base form at neutral pH.

Causality:

At pH 7.4, which is above the pKa of ~6.70, the equilibrium heavily favors the neutral, uncharged form of the molecule. This form is lipophilic and lacks the polarity needed for significant interaction with water molecules, leading to very low solubility.

Solutions Workflow:

Caption: Troubleshooting workflow for dissolving the free base.

Problem: The compound precipitates out of solution when I adjust the pH for my cell-based assay.

This occurs when the pH of the solution is raised above the pKa, causing the highly soluble protonated form to convert back to the insoluble free base.

Causality:

You successfully dissolved the compound in an acidic solution, but upon adding it to your neutral or slightly alkaline cell culture medium (e.g., pH 7.2-7.4), the local pH increases. This shifts the equilibrium back towards the neutral form, which then precipitates once its solubility limit is exceeded.

Solutions:
  • Lower the Final Concentration: The most straightforward solution is to work at a lower final concentration. Even at pH 7.4, the compound has some minimal solubility. If your working concentration is below this threshold, it will remain in solution.

  • Use a Co-solvent: Preparing a concentrated stock in DMSO and then diluting it into the final medium can help. The DMSO can keep the compound solubilized long enough for it to interact with cellular components, even if the final solution is thermodynamically unstable. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

  • Incorporate Surfactants (for in vitro dissolution studies): For non-cell-based assays like dissolution testing, surfactants such as sodium lauryl sulfate (SLS) can be added to the medium to maintain solubility under non-sink conditions.[7][8]

  • Use the Salt Form: Starting with the hydrochloride salt may provide better initial dissolution in the medium, but the same precipitation issue can occur if the final concentration exceeds the solubility of the free base at that pH.

Problem: I'm observing inconsistent results in my biological assays, which I suspect are due to solubility issues.

Inconsistent results are a classic symptom of a compound precipitating in the assay medium. The actual concentration of the dissolved, active compound varies between wells or experiments.

Causality:

Precipitation of the test compound means the effective concentration available to interact with the biological target is unknown and lower than the nominal concentration. This can lead to poor dose-response curves and high variability.

Solutions:
  • Visual Inspection: Before use, carefully inspect your prepared solutions (stock and final dilutions) for any signs of cloudiness or precipitate. Check again under a microscope if necessary.

  • Kinetic Solubility Assay: Perform a kinetic solubility measurement in your specific assay buffer. This involves preparing a high-concentration DMSO stock, diluting it into the buffer, and measuring the concentration of dissolved compound over time using HPLC or UV-Vis spectroscopy.[9] This will determine the maximum concentration you can reliably test.

  • Thermodynamic Solubility Measurement: For a more definitive value, use the shake-flask method.[9] Equilibrate an excess of the solid compound in your buffer for 24-48 hours, then filter and measure the concentration of the supernatant. This gives the true equilibrium solubility.

Caption: Conceptual diagram of pH's effect on solubility.

Experimental Protocols

Disclaimer: These protocols are for research purposes only. Always use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

Protocol 1: Preparation of a High-Concentration Stock Solution (e.g., 50 mM in DMSO)

Objective: To create a stable, concentrated stock solution for serial dilution into aqueous media.

Materials:

  • This compound (MW: 213.06 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Vortex mixer

  • Appropriate glassware (e.g., glass vial)

Procedure:

  • Calculate Mass: Determine the mass of the compound needed. For 1 mL of a 50 mM stock: Mass = 0.050 mol/L * 0.001 L * 213.06 g/mol = 0.01065 g = 10.65 mg

  • Weigh Compound: Accurately weigh 10.65 mg of this compound and transfer it to a clean, dry glass vial.

  • Add Solvent: Add 1.0 mL of anhydrous DMSO to the vial.

  • Dissolve: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) can be used to aid dissolution if necessary, but allow the solution to cool to room temperature before use.

  • Storage: Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Preparation of an Aqueous Working Solution by pH Adjustment

Objective: To prepare an aqueous solution of the free base for experiments where organic solvents are not permitted.

Materials:

  • This compound

  • Deionized water

  • 0.1 M Hydrochloric Acid (HCl)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Acidify Water: To a beaker, add the desired final volume of deionized water (e.g., 10 mL).

  • Place the beaker on a stir plate with a stir bar.

  • While monitoring with a calibrated pH meter, add 0.1 M HCl dropwise until the pH is stable at approximately 5.0-5.5.

  • Add Compound: Weigh the desired amount of this compound and add it slowly to the stirring, acidified water.

  • Dissolve: Continue stirring until the compound is fully dissolved. This may take several minutes. The solution should be clear.

  • Final Use: The solution is now ready for use. Be aware that increasing the pH by adding it to a neutral buffer may cause precipitation if the solubility limit is exceeded.

Protocol 3: General Method for Hydrochloride (HCl) Salt Formation

Objective: To convert the free base into its more soluble HCl salt for improved handling and dissolution. This is a common synthetic procedure.[3]

Materials:

  • This compound free base

  • Anhydrous solvent (e.g., Methanol or Diethyl Ether)

  • HCl solution in an organic solvent (e.g., 2 M HCl in Diethyl Ether)

  • Stir plate, glassware

Procedure:

  • Dissolve Free Base: Dissolve the this compound free base in a minimal amount of anhydrous methanol.

  • Precipitate Salt: While stirring, slowly add a stoichiometric amount (1 equivalent) of the HCl solution (e.g., 2 M in Diethyl Ether).

  • Observe Precipitation: The hydrochloride salt will typically precipitate out of the solution as a solid.

  • Isolate: Isolate the solid salt by vacuum filtration.

  • Wash and Dry: Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material and then dry thoroughly under vacuum.

  • Confirm: The resulting solid is the hydrochloride salt, which should exhibit improved aqueous solubility compared to the free base.

References
  • Synthesis of Novel 2- and 8-Substituted 4-Amino-7- chloroquinolines and their N-Alkylated Coupling Products. (2023). Canadian Journal of Chemistry.
  • This compound | 948292-94-2.Benchchem.
  • Drug Solubility: Importance and Enhancement Techniques.
  • 4-Aminoquinoline: a comprehensive review of synthetic strategies.
  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.
  • 4,7-Dichloroquinoline | C9H5Cl2N | CID 6866.PubChem.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.PubMed.
  • Dissolution Method Troubleshooting: An Industry Perspective.American Pharmaceutical Review.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.Dissolution Technologies.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics.
  • Troubleshooting Dissolution Failures in Formul

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Technical Support Center: Overcoming Low Yield in Nucleophilic Substitution of Dichloroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming low yields in the nucleophilic aromatic substitution (SNAr) of dichloroquinolines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of these critical reactions.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during experiments in a direct question-and-answer format.

Q1: My reaction shows no conversion, and I'm recovering only my starting dichloroquinoline. What are the primary causes?

A1: This common issue typically points to a problem with reaction activation, the nucleophile, or the fundamental reaction conditions. The SNAr mechanism requires the aromatic ring to be sufficiently electron-poor to be attacked by a nucleophile.[1]

Core Areas to Investigate:

  • Insufficient Thermal Energy: The initial attack of the nucleophile to form the negatively charged intermediate (the Meisenheimer complex) is often the rate-determining step and has a significant activation energy barrier due to the temporary loss of aromaticity.[2][3]

    • Solution: Gradually increase the reaction temperature in 10-20 °C increments. Ensure the chosen solvent has a boiling point that can accommodate the required temperature. If the reaction is still sluggish, consider switching to a higher-boiling point solvent like DMF, DMAc, or NMP.

  • Poor Nucleophile Strength or Purity: The nucleophile must be strong enough to attack the electron-deficient quinoline ring.

    • Solution:

      • Check pKa: Ensure your nucleophile is sufficiently basic. If using a neutral nucleophile (e.g., an amine or alcohol), the addition of a non-nucleophilic base (like NaH, K₂CO₃, or DBU) is often required to generate the more potent anionic form in situ.

      • Verify Purity: Impurities in the nucleophile can inhibit the reaction. Use a freshly opened bottle or repurify if necessary. Sodium hydride, for example, is often sold as a dispersion in mineral oil, which should be washed away with dry hexanes before use.[4]

  • Inappropriate Solvent Choice: The solvent plays a critical role in stabilizing the charged intermediate.

    • Solution: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are generally preferred for SNAr reactions.[5][6] They are effective at solvating the cation (e.g., Na⁺, K⁺) of the nucleophilic salt, leaving the anion "bare" and more reactive.[6] Protic solvents (e.g., ethanol, water) can solvate the nucleophile itself through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.[7]

Q2: I'm observing the formation of multiple products, leading to a low yield of the desired isomer. What's causing this and how can I improve selectivity?

A2: Dichloroquinolines, such as 2,4-dichloroquinoline or 4,7-dichloroquinoline, possess two reactive sites. Low selectivity can arise from competing substitution at both chlorine-bearing carbons or from side reactions.

Key Factors Influencing Regioselectivity:

  • Electronic Activation: In the quinoline system, the electron-withdrawing nitrogen atom activates both the C2 (alpha) and C4 (gamma) positions for nucleophilic attack.[8] For many dichloroquinolines like 2,4-dichloroquinazoline (a related heterocyclic system), the C4 position is often more electrophilic and thus more susceptible to nucleophilic attack.[9]

    • Solution: Lowering the reaction temperature can often enhance selectivity. A more selective reaction will favor the pathway with the lower activation energy, and thermal energy can sometimes be high enough to overcome the barrier for the less-favored isomer.

  • Steric Hindrance: A bulky nucleophile may preferentially attack the less sterically hindered position.[8] Similarly, substituents on the quinoline ring near one of the chloro groups can direct the nucleophile to the other, more accessible site.

    • Solution: If steric hindrance is an issue, consider whether a less bulky nucleophile could be used.

  • Polysubstitution: If your goal is monosubstitution, a highly reactive nucleophile or harsh conditions can lead to a second substitution reaction, consuming your desired product.

    • Solution:

      • Control Stoichiometry: Use a carefully measured amount of the nucleophile, typically 1.05-1.2 equivalents for monosubstitution.

      • Slow Addition: Add the nucleophile dropwise to the reaction mixture at a reduced temperature (e.g., 0 °C) to maintain a low instantaneous concentration, which disfavors the second substitution.[8]

Q3: My reaction works, but the yield is consistently low (e.g., <40%). How can I optimize for a higher yield?

A3: Consistently low yields, where the reaction is proceeding but inefficiently, suggest that the conditions are suboptimal or that side reactions are consuming material.

Optimization Strategies:

Problem AreaPotential CauseRecommended Solution
Reaction Conditions Suboptimal Temperature/TimePerform a time-course study. Take aliquots every 1-2 hours and analyze by TLC or LC-MS to find the point of maximum product formation before degradation begins.
Inefficient BaseThe base may not be strong enough to fully deprotonate the nucleophile. Switch to a stronger base (e.g., from K₂CO₃ to NaH for an alcohol nucleophile).
Reagent Purity Wet Solvents/ReagentsSNAr reactions are often sensitive to water, which can hydrolyze the starting material to form quinolinones.[8] Use anhydrous solvents and dry reagents thoroughly.[10]
Impure DichloroquinolineCommercial dichloroquinolines can contain isomeric impurities (e.g., 4,5-dichloroquinoline in a 4,7-dichloroquinoline batch) that react differently.[11] Purify the starting material by recrystallization if necessary.[11]
Side Reactions Nucleophile DegradationStrong bases or high temperatures can cause the nucleophile to decompose over the course of the reaction. Consider adding the nucleophile in portions or using a milder base.
Product InstabilityThe desired product might be unstable under the reaction conditions. Monitor the reaction and quench it as soon as the starting material is consumed to prevent product degradation.[10]
Conceptual SNAr Mechanism on Dichloroquinoline

The following diagram illustrates the generally accepted addition-elimination mechanism for SNAr reactions on a representative dichloroquinoline.

Caption: S-N-Ar addition-elimination pathway.

This two-step process involves the initial, slow attack of the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex, followed by the rapid expulsion of the chloride leaving group to restore the aromaticity of the quinoline ring.[2][12]

Troubleshooting Workflow

When faced with a low-yield reaction, a systematic approach is crucial. The following flowchart provides a logical path for diagnosing the issue.

Troubleshooting_Flowchart start Low Yield Observed check_tlc Analyze reaction mixture (TLC, LC-MS) start->check_tlc sm_consumed Is Starting Material (SM) Consumed? check_tlc->sm_consumed no_reaction Problem: No/Slow Reaction sm_consumed->no_reaction No sm_gone Problem: SM Consumed, Low Product Yield sm_consumed->sm_gone Yes sol_temp Increase Temperature no_reaction->sol_temp sol_solvent Switch to Polar Aprotic Solvent (DMF, DMSO) sol_temp->sol_solvent sol_nucleophile Check Nucleophile Purity/ Use Stronger Base sol_solvent->sol_nucleophile check_spots Are there multiple new spots/peaks? sm_gone->check_spots multi_prod Cause: Side Reactions or Polysubstitution check_spots->multi_prod Yes decomp Cause: Product/Reagent Decomposition check_spots->decomp No (Baseline/Smear) sol_stoich Control Stoichiometry (1.1 eq Nu⁻) multi_prod->sol_stoich sol_slow_add Add Nucleophile Slowly at 0 °C sol_stoich->sol_slow_add sol_lower_temp Lower Reaction Temperature sol_slow_add->sol_lower_temp sol_time Run Time-Course Study decomp->sol_time sol_anhydrous Use Anhydrous Conditions sol_time->sol_anhydrous sol_protect Consider Protecting Groups sol_anhydrous->sol_protect

Caption: A decision tree for troubleshooting low yields.

Standardized Experimental Protocol

This protocol provides a robust starting point for the monosubstitution of a dichloroquinoline with a primary amine nucleophile. It should be adapted based on the specific substrate and nucleophile used.

Reaction: 4,7-Dichloroquinoline with 2-(diethylamino)ethan-1-amine.

Step 1: Reagent Preparation and Setup
  • Glassware: Ensure all glassware (round-bottom flask, condenser, stir bar) is thoroughly oven-dried or flame-dried to remove moisture.[10]

  • Inert Atmosphere: Assemble the glassware and purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagents:

    • To the reaction flask, add 4,7-dichloroquinoline (1.0 eq).

    • Add anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent (approx. 5-10 mL per mmol of substrate).

    • In a separate, dry flask, prepare a solution of 2-(diethylamino)ethan-1-amine (1.2 eq) in a small amount of NMP.

Step 2: Reaction Execution
  • Initial Cooling (Optional but Recommended): Cool the reaction flask containing the dichloroquinoline solution to 0 °C in an ice bath. This helps control any initial exotherm upon addition of the nucleophile.

  • Nucleophile Addition: Add the amine solution dropwise to the stirred dichloroquinoline solution over 15-20 minutes.

  • Heating: After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 100-120 °C) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours. Check for the disappearance of the 4,7-dichloroquinoline spot.

Step 3: Workup and Purification
  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water. This will precipitate the crude product.

  • Extraction: If the product is not a solid, or to recover all material, transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove residual NMP and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes, often with 1% triethylamine to prevent product streaking on the silica).

Experimental Workflow Overview

Experimental_Workflow A 1. Reagent Prep (Dry Glassware, Inert Atm.) B 2. Reaction Setup (Substrate + Solvent) A->B C 3. Nucleophile Addition (Dropwise at 0 °C) B->C D 4. Heating & Monitoring (TLC / LC-MS) C->D E 5. Workup (Quench, Extract, Wash) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: General experimental workflow diagram.

By systematically addressing these common pitfalls and applying rigorous experimental technique, you can significantly improve the yield and reliability of your nucleophilic substitution reactions on dichloroquinoline scaffolds.

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 135(4), 1136–1139. [Link]

  • Chemistry LibreTexts. (2021). 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • El-Dean, A. M. K., Geies, A. A., & El-Gaby, M. S. A. (1998). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 3(1), 80-88. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Organic Chemistry Portal. [Link]

  • de Oliveira, R. B., et al. (2022). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 27(24), 8899. [Link]

  • Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Belyaeva, K. V., et al. (2023). Catalyst-free nucleophilic substitution of hydrogen in quinoline rings by acylethynylpyrroles: stereoselective synthesis of 2-(E-2-acylethenylpyrrolyl)quinolines. New Journal of Chemistry. [Link]

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

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Validation & Comparative

A Senior Scientist's Guide to In Vitro Bioassay Validation for 4-Aminoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals, the 4-aminoquinoline scaffold is both a storied ally and a complex challenge. From the foundational antimalarial chloroquine to next-generation candidates, this chemical class demands a rigorous, multi-faceted in vitro evaluation to balance its potent therapeutic activity against potential liabilities. This guide provides an integrated, validation-centric framework for assessing 4-aminoquinoline candidates, moving beyond mere protocol recitation to explain the causality behind experimental choices. Our approach is structured as a bio-characterization funnel, prioritizing the most critical questions at each stage of discovery.

The 4-Aminoquinoline Bio-characterization Funnel

Successful drug discovery is a process of systematic de-risking. We must ask the right questions in the right order: Is it active? Is it selective? And what are its hidden liabilities? This funnel approach ensures that resources are focused on the most promising candidates.

cluster_0 Tier 1: Primary Efficacy cluster_1 Tier 2: Safety & Selectivity cluster_2 Tier 3: Liabilities & DDI Profile A Antiplasmodial Activity (P. falciparum) B Mechanism of Action (Heme Polymerization) A->B Confirms Target Engagement C Mammalian Cytotoxicity (e.g., HepG2, HEK293) A->C Is it potent? D Selectivity Index (SI) Calculation C->D Quantifies Therapeutic Window E Cardiotoxicity Risk (hERG Inhibition) D->E Is it selective? F Metabolic DDI Risk (CYP450 Inhibition) E->F Are there liabilities? G G F->G Candidate Profile

Caption: The Bio-characterization Funnel for 4-Aminoquinolines.

Tier 1: Primary Efficacy Assays

The first critical hurdle is to confirm potent activity against the target pathogen, Plasmodium falciparum, the primary causative agent of severe malaria.

Antiplasmodial Activity: The SYBR Green I Assay

This is the workhorse assay for high-throughput screening of antimalarial compounds.

Expertise & Causality: The assay measures the proliferation of the parasite within red blood cells. We use the fluorescent dye SYBR Green I, which intercalates with any double-stranded DNA. Because mature red blood cells are enucleated, the vast majority of DNA within the culture is from the parasite. Therefore, an increase in fluorescence directly correlates with parasite replication. A 72-hour incubation period is standard as it allows the parasite to complete a full intraerythrocytic lifecycle, providing a robust window to observe growth inhibition.

Trustworthiness & Self-Validation: A robust assay requires stringent controls.

  • Positive Control: Chloroquine or Artesunate (known antimalarials).

  • Negative Control: DMSO vehicle (to establish 100% growth).

  • Uninfected Erythrocytes: To determine the background fluorescence.

  • Z'-Factor: For high-throughput applications, the Z'-factor is a statistical measure of assay quality. It is calculated from the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for screening.[1][2][3]

  • Preparation: In a 96-well plate, add 100 µL of complete medium (RPMI 1640, L-glutamine, HEPES, hypoxanthine, NaHCO₃, and AlbuMAX II) to all wells.

  • Compound Dilution: Serially dilute test compounds in the plate. Include wells for positive and negative controls.

  • Parasite Culture: Add 100 µL of synchronized P. falciparum culture (ring-stage) at 0.5% parasitemia and 2% hematocrit to each well.

  • Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).

  • Lysis & Staining: Prepare a lysis buffer containing Tris buffer, saponin, Triton X-100, and SYBR Green I dye (10,000x stock diluted appropriately). Add 100 µL of this buffer to each well.

  • Incubation: Incubate in the dark at room temperature for 1-2 hours.

  • Readout: Measure fluorescence using a plate reader with excitation at ~485 nm and emission at ~535 nm.[4][5][6]

  • Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve using non-linear regression.

Mechanism of Action: Heme Polymerization Inhibition Assay

Expertise & Causality: The defining mechanism of action for 4-aminoquinolines is the inhibition of hemozoin formation. During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, it polymerizes this heme into an inert crystal called hemozoin. 4-aminoquinolines bind to heme and cap the growing crystal, preventing further polymerization and leading to a buildup of toxic heme. This cell-free assay directly measures this mechanistic activity.[7][8]

  • Preparation: In a 96-well plate, add test compounds across a range of concentrations.

  • Hematin: Add 50 µL of a freshly prepared hematin solution (dissolved in 0.1 M NaOH).

  • Initiation: Add 50 µL of glacial acetic acid to lower the pH and initiate polymerization.[9][10]

  • Incubation: Incubate at 37°C for 18-24 hours.

  • Washing: Centrifuge the plate, discard the supernatant, and wash the pellet (β-hematin, the synthetic equivalent of hemozoin) with DMSO to remove unreacted heme. Repeat this step.

  • Solubilization: Dissolve the final pellet in 0.1 M NaOH.

  • Readout: Measure the absorbance at 405 nm. A lower absorbance indicates less β-hematin formation and thus, higher inhibitory activity.

  • Analysis: Calculate the IC₅₀ value relative to a no-drug control. Chloroquine serves as the positive control.

Tier 2: Safety & Selectivity Assays

A potent compound is useless if it is equally toxic to host cells. This tier quantifies the therapeutic window.

Mammalian Cytotoxicity: The Resazurin Assay

Expertise & Causality: This assay assesses the metabolic health of mammalian cells as a proxy for viability. We use cell lines relevant to potential in vivo toxicities, such as HepG2 (liver) or HEK293 (kidney). The blue dye resazurin is reduced by mitochondrial enzymes in metabolically active (i.e., living) cells to the highly fluorescent pink compound, resorufin. A decrease in fluorescence indicates cytotoxicity.[11][12]

  • Cell Seeding: Seed HepG2 or other chosen mammalian cells into a 96-well plate at a predetermined density (e.g., 1x10⁴ cells/well) and allow them to adhere overnight.

  • Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a positive control for toxicity (e.g., doxorubicin) and a negative (vehicle) control.

  • Incubation: Incubate for 48-72 hours.

  • Reagent Addition: Add resazurin solution to each well to a final concentration of ~25 µg/mL.

  • Incubation: Incubate for 2-4 hours, allowing for color development.

  • Readout: Measure fluorescence with excitation at ~530-560 nm and emission at ~590 nm.

  • Analysis: Calculate the 50% cytotoxic concentration (CC₅₀).

Data Interpretation: The Selectivity Index (SI)

The Selectivity Index is the cornerstone metric for evaluating a compound's therapeutic potential in vitro. It provides a quantitative measure of how selectively the compound targets the parasite over host cells.

SI = CC₅₀ (Mammalian Cells) / IC₅₀ (P. falciparum)

A higher SI value is desirable, indicating a wider margin of safety. An SI > 10 is often considered a minimum threshold for a promising hit, with values >100 being ideal for a lead candidate.[13][14][15]

CompoundIC₅₀ vs. P. falciparum 3D7 (nM)CC₅₀ vs. HepG2 (nM)Selectivity Index (SI)
Chloroquine25> 50,000> 2,000
Amodiaquine3015,000500
Candidate AQ-11525,0001,667
Candidate AQ-2501,00020

Tier 3: Liabilities & Drug-Drug Interaction Profile

Promising candidates from Tier 2 are subjected to more specific liability testing to preemptively identify issues that could derail later-stage development.

Cardiotoxicity Risk: hERG Channel Inhibition

Expertise & Causality: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced cardiac arrhythmias (Long QT syndrome).[16] 4-aminoquinolines are a known risk class for this off-target effect. Early assessment is mandated by regulatory agencies. While manual patch-clamp is the gold standard, higher-throughput methods are used for screening.[17][18][19]

Comparison of Methods:

  • Automated Patch Clamp: Offers the highest fidelity data, measuring ion flow directly. It is the gold standard but lower throughput.

  • Thallium Flux Assay: A fluorescence-based surrogate assay. Cells expressing hERG channels are loaded with a thallium-sensitive dye. Thallium, a potassium mimic, enters the cell through open hERG channels, causing an increase in fluorescence. Inhibitors block this influx. It is high-throughput but can be prone to artifacts.[20][21][22]

A 1. Plate hERG-expressing cells (e.g., U2OS, CHO) B 2. Load cells with thallium-sensitive dye A->B C 3. Incubate with test compounds B->C D 4. Add Tl+ & K+ stimulation buffer C->D E 5. Read kinetic fluorescence D->E F 6. Calculate IC50 E->F

Caption: High-throughput hERG thallium flux assay workflow.

A known hERG inhibitor like astemizole or E-4031 must be used as a positive control to validate each experiment.

Metabolic DDI Risk: Cytochrome P450 (CYP) Inhibition

Expertise & Causality: 4-aminoquinolines are metabolized by cytochrome P450 enzymes, primarily CYP3A4 and CYP2D6. If a new drug candidate strongly inhibits these enzymes, it can cause dangerous drug-drug interactions (DDIs) by elevating the plasma levels of co-administered drugs. Fluorogenic assays provide a rapid, high-throughput method to assess this risk early.[23][24] In these assays, a specific CYP isozyme converts a non-fluorescent substrate into a fluorescent product. The test compound's ability to inhibit this conversion is measured.[25]

  • Preparation: In a black 96-well plate, add a reaction buffer containing phosphate buffer and an NADPH regenerating system.

  • Enzyme & Compound: Add recombinant human CYP3A4 enzyme and the test compound at various concentrations. Include a known inhibitor (e.g., ketoconazole for CYP3A4) as a positive control.

  • Pre-incubation: Pre-incubate for 10 minutes at 37°C.

  • Initiation: Add the fluorogenic substrate (e.g., a resorufin or coumarin derivative specific for CYP3A4).

  • Readout: Monitor the increase in fluorescence over time using a kinetic plate reader.

  • Analysis: Determine the rate of reaction (slope of the fluorescence vs. time curve). Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀.

CompoundCYP3A4 IC₅₀ (µM)CYP2D6 IC₅₀ (µM)DDI Risk Profile
Ketoconazole0.05> 50High (3A4 specific)
Quinidine> 500.08High (2D6 specific)
Candidate AQ-12.515Moderate
Candidate AQ-3> 50> 50Low

Conclusion

The validation of in vitro bioassays for 4-aminoquinolines is not a checklist exercise but a strategic process of inquiry. By employing this tiered funnel approach—confirming potent and on-target efficacy, quantifying a wide therapeutic window, and proactively identifying liabilities—researchers can build a comprehensive data package. This self-validating system, grounded in robust controls and a clear understanding of the causality behind each assay, ensures that only the most promising and safest candidates advance toward clinical development, ultimately saving time, resources, and improving the chances of success.

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A Senior Application Scientist's Guide to Comparative In Vivo Efficacy Testing of 4-Amino-6,7-dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold and the Rationale for New Analogs

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, most famously represented by the antimalarial drug Chloroquine.[1][2] Its planar aromatic system and basic side chain are crucial for its mechanism of action, which primarily involves accumulating in the acidic food vacuole of the Plasmodium parasite and inhibiting the polymerization of toxic heme into hemozoin.[3] However, the rise of Chloroquine-resistant malaria strains has necessitated the development of new, more effective analogs.[3][4]

Beyond malaria, 4-aminoquinolines have shown promise in oncology, where their lysosomotropic properties are exploited to disrupt cellular processes like autophagy—a key survival mechanism for cancer cells under stress.[5] The 4-Amino-6,7-dichloroquinoline backbone serves as a versatile and synthetically accessible starting point for developing novel therapeutic agents.[6][7] The dichloro-substitution pattern, in particular, offers unique electronic properties that can be leveraged to fine-tune activity and pharmacokinetic profiles.[6]

This guide provides a framework for the comparative in vivo efficacy testing of novel this compound analogs. We will use two hypothetical candidates, Analog A and Analog B , and compare them against the benchmark compound, Chloroquine, in both infectious disease and oncology models. Our focus will be on the causality behind experimental design choices, ensuring that the described protocols are robust and self-validating.

The Analogs: Structure and Hypothesis

The synthesis of our target analogs begins with the commercially available 4,7-dichloroquinoline, proceeding through a nucleophilic aromatic substitution (SNAr) at the C-4 position, which is electronically activated by the ring nitrogen.[6][8] This well-established reaction allows for the introduction of diverse side chains.[7][8]

Compound Structure Hypothesis
Chloroquine (CQ)

The established benchmark for antimalarial activity and a known autophagy inhibitor.
Analog A This compound with a short, sterically hindered side chainThe 6,7-dichloro substitution may enhance lipophilicity, improving cell penetration. The hindered side chain could potentially evade resistance mechanisms present in CQ-resistant parasites.
Analog B This compound with a flexible, polyamine side chainThe polyamine chain is designed to increase lysosomotropism, potentially leading to more potent autophagy inhibition in cancer cells compared to Chloroquine.

Part 1: Antimalarial In Vivo Efficacy Testing

Causality of Model Selection: The Plasmodium berghei Murine Model

For initial in vivo screening of antimalarials, the Plasmodium berghei infection model in mice is the industry standard.[9] The choice is deliberate:

  • Robustness and Reproducibility: P. berghei infection in mice is well-characterized and produces a consistent, lethal parasitemia, providing clear endpoints for efficacy.[3]

  • Cost and Throughput: Murine models are relatively inexpensive and allow for higher throughput compared to non-human primate studies, making them ideal for screening multiple analogs.[10]

  • Translatability: While not a perfect human model, the P. berghei model has historically been predictive of clinical efficacy for many classes of antimalarials, including 4-aminoquinolines.[9]

We will employ the "4-Day Suppressive Test" (Peter's Test), a classic method to evaluate the activity of compounds against the blood stages of the parasite.[9]

Mechanism of Action: Hemozoin Formation Inhibition

The primary antimalarial mechanism for 4-aminoquinolines is the disruption of heme detoxification.[6] This pathway provides a clear, target-based rationale for their use.

Hemozoin_Inhibition cluster_vacuole Parasite Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme (Ferriprotoporphyrin IX) Hemoglobin->Heme Digestion Hemozoin Non-Toxic Hemozoin (Crystal) Heme->Hemozoin Polymerization (Detoxification) Complex Heme-Analog Complex Heme->Complex Analog 4-AQ Analog Analog->Complex Complex->Hemozoin Inhibition

Caption: Antimalarial mechanism of 4-aminoquinoline analogs.

Experimental Protocol: 4-Day Suppressive Test

This protocol is designed as a self-validating system with clear positive and negative controls.

  • Animal Model: Use female BALB/c mice (6-8 weeks old). This strain is susceptible to P. berghei infection.[3]

  • Parasite Inoculation: Inoculate mice intravenously (IV) with 1x105P. berghei (ANKA strain) infected red blood cells on Day 0.

  • Group Allocation (n=5 mice/group):

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 70% Tween-80, 30% Ethanol) orally (PO).

    • Group 2 (Positive Control): Administer Chloroquine (20 mg/kg) PO.

    • Group 3 (Test Article 1): Administer Analog A (20 mg/kg) PO.

    • Group 4 (Test Article 2): Administer Analog B (20 mg/kg) PO.

  • Dosing Regimen: Administer compounds once daily for four consecutive days (Day 0 to Day 3), starting 2-4 hours post-infection.

  • Monitoring Parasitemia: On Day 4, collect a small blood sample from the tail vein. Prepare a thin blood smear, fix with methanol, and stain with Giemsa. Count the number of parasitized red blood cells per 1,000 red blood cells under a microscope.

  • Endpoint Calculation: Calculate the percent suppression of parasitemia using the formula: % Suppression = [1 - (Mean Parasitemia of Treated Group / Mean Parasitemia of Vehicle Group)] * 100

  • Survival Monitoring: Monitor mice daily for 30 days to assess curative potential.

Data Presentation: Comparative Antimalarial Efficacy
Compound Dose (mg/kg, PO) Mean Parasitemia (%) on Day 4 (± SEM) % Suppression Mean Survival (Days)
Vehicle Control -25.4 ± 2.10%8.5
Chloroquine 201.2 ± 0.395.3%>30 (Cured)
Analog A 200.8 ± 0.296.8%>30 (Cured)
Analog B 205.1 ± 0.979.9%15.2

Part 2: Anticancer In Vivo Efficacy Testing

Causality of Model Selection: Human Tumor Xenografts

To assess the anticancer potential of our analogs, we will use a human tumor xenograft model. This approach is chosen for several key reasons:

  • Human-Relevant Biology: Cell line-derived xenograft (CDX) models use human cancer cells, allowing for the evaluation of drug efficacy against human-specific targets and pathways.[11]

  • Tumor Microenvironment (TME): While simplified, the in vivo setting provides a rudimentary TME that is absent in 2D cell culture, influencing drug response.[12]

  • Standardized Endpoints: Tumor growth inhibition (TGI) is a quantifiable and universally accepted endpoint for preclinical oncology studies.[11]

We will use the A549 non-small cell lung cancer cell line, which is known to be reliant on autophagy for survival, making it a suitable model for testing our hypothesis for Analog B.

Experimental Workflow: Xenograft Efficacy Study

Xenograft_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Data Analysis A A549 Cell Culture & Expansion B Subcutaneous Implantation (Immunocompromised Mice) A->B C Tumor Growth Monitoring B->C D Randomization (Tumor Volume ~100-150 mm³) C->D E Daily Dosing (PO, 21 days) D->E F Tumor & Body Weight Measurements (2x/week) E->F G Calculate Tumor Growth Inhibition (TGI) F->G H Assess Toxicity (Body Weight Loss) G->H I Endpoint: Efficacy & Tolerability Profile H->I

Caption: Standard workflow for a xenograft efficacy study.

Experimental Protocol: A549 Xenograft Model
  • Animal Model: Use female athymic nude mice (6-8 weeks old). Their compromised immune system prevents rejection of the human tumor graft.

  • Cell Implantation: Subcutaneously inject 5 x 106 A549 cells in 100 µL of Matrigel/PBS solution into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth with calipers. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice/group).

  • Group Allocation:

    • Group 1 (Vehicle Control): Administer vehicle (e.g., 0.5% methylcellulose) PO.

    • Group 2 (Positive Control): Administer Chloroquine (50 mg/kg) PO.

    • Group 3 (Test Article 1): Administer Analog A (50 mg/kg) PO.

    • Group 4 (Test Article 2): Administer Analog B (50 mg/kg) PO.

  • Dosing and Monitoring: Dose animals once daily for 21 days. Measure tumor volume and body weight twice weekly.

  • Endpoint Calculation:

    • Tumor Volume: (Length x Width²) / 2

    • Tumor Growth Inhibition (TGI): %TGI = [1 - (ΔT / ΔC)] * 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

    • Toxicity Assessment: Monitor body weight loss. A loss of >15-20% is typically considered a sign of significant toxicity.

Data Presentation: Comparative Anticancer Efficacy
Compound Dose (mg/kg, PO) Mean Tumor Volume (mm³) on Day 21 (± SEM) % TGI Max Mean Body Weight Change (%)
Vehicle Control -1250 ± 110-+5.2%
Chloroquine 50875 ± 9532%-4.5%
Analog A 501150 ± 1058%-1.8%
Analog B 50550 ± 7858%-6.1%

Synthesizing the Results: An Integrated Assessment

  • Analog A demonstrates superior antimalarial activity compared to Chloroquine, showing slightly higher suppression at the same dose. Its performance in the oncology model was negligible, suggesting its structural modifications favor anti-parasitic mechanisms over autophagy inhibition. This makes Analog A a promising lead for further development as a next-generation antimalarial.

  • Analog B shows moderate antimalarial activity but is significantly more potent than Chloroquine in the A549 cancer xenograft model. The 58% TGI suggests that its polyamine side chain successfully enhanced its anticancer effects, likely through more potent lysosomotropic action and autophagy inhibition. This positions Analog B as a strong candidate for an oncology drug development program.

This comparative guide illustrates how structuring in vivo studies around clear, mechanistically-driven hypotheses allows for the efficient triage and development of new chemical entities. By selecting the appropriate animal models and employing robust, self-validating protocols, researchers can confidently identify the most promising therapeutic applications for novel this compound analogs.

References

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. (N.A.). Europe PMC. [Link]

  • Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. (2014). Saudi Pharmaceutical Journal. [Link]

  • Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. (2015). Antimicrobial Agents and Chemotherapy. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). Frontiers in Chemistry. [Link]

  • 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. (2014). Acta Pharmaceutica Sinica B. [Link]

  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine. (2024). YouTube. [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. (2022). Molecules. [Link]

  • Organotypic Models for Functional Drug Testing of Human Cancers. (2017). Journal of Human Tumor. [Link]

  • The assessment of antimalarial drug efficacy in-vivo. (2020). Malaria Journal. [Link]

  • In Vivo Model Systems. (N.A.). Crown Bioscience. [Link]

  • efficacy models for compound screening (supplementary document) 1. A Protocol for Antimalarial Effi. (N.A.). Nature. [Link]

  • In Vivo Oncology Models for Drug Discovery. (2023). Eurofins Discovery. [Link]

  • Cancer models for drug screening in vitro. (2023). ResearchGate. [Link]

  • A New In Vivo Screening Paradigm to Accelerate Antimalarial Drug Discovery. (2013). PLOS ONE. [Link]

  • Advanced Cellular Models for Preclinical Drug Testing: From 2D Cultures to Organ-on-a-Chip Technology. (2021). Pharmaceutics. [Link]

  • Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review. (2016). Frontiers in Pharmacology. [Link]

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A Comparative Analysis of 4-Aminoquinoline Antimalarials: Insights into 6,7-Dichloroquinoline Analogs and the Enduring Legacy of Chloroquine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Backbone in Antimalarial Chemotherapy

For decades, the 4-aminoquinoline scaffold has been a cornerstone in the global fight against malaria. Chloroquine (CQ), a prototypical member of this class, revolutionized malaria treatment due to its high efficacy, safety, and affordability. However, the emergence and spread of chloroquine-resistant Plasmodium falciparum strains have severely hampered its clinical utility, necessitating the development of novel antimalarial agents. This has spurred extensive research into the structure-activity relationships (SAR) of 4-aminoquinolines, with modifications to the quinoline core and the aminoalkyl side chain aiming to restore activity against resistant parasites.[1][2]

This guide provides a comparative study of 4-aminoquinoline derivatives, with a particular focus on the structural motif of 4-Amino-6,7-dichloroquinoline, and contrasts their activity with the benchmark antimalarial, chloroquine. While direct, extensive comparative data on the parent this compound is limited in publicly available literature, this document synthesizes findings from studies on closely related analogs to provide valuable insights for researchers, scientists, and drug development professionals. We will delve into their synthesis, mechanism of action, comparative efficacy against both sensitive and resistant parasite strains, and the underlying molecular mechanisms of resistance.

The Genesis of 4-Aminoquinoline Analogs: A Synthetic Perspective

The synthesis of most 4-aminoquinolines, including chloroquine and its analogs, typically involves a nucleophilic aromatic substitution (SNAr) reaction. The common precursor, 4,7-dichloroquinoline, is reacted with a desired amine-containing side chain.[3][4] This modular approach allows for the systematic exploration of the chemical space around the 4-aminoquinoline core. For the synthesis of this compound derivatives, the starting material would be the corresponding 4,6,7-trichloroquinoline.

Experimental Workflow: Synthesis of 4-Aminoquinoline Derivatives

cluster_synthesis Synthesis of 4-Aminoquinoline Analogs start Start: 4,7-dichloroquinoline or 4,6,7-trichloroquinoline reaction Nucleophilic Aromatic Substitution (SNAr) start->reaction amine Selected Amine Side Chain amine->reaction product 4-Aminoquinoline Derivative reaction->product Formation of C-N bond purification Purification and Characterization product->purification final_product Final Compound for Biological Evaluation purification->final_product cluster_moa Mechanism of Action in Parasite Digestive Vacuole hemoglobin Host Hemoglobin digestion Parasite Proteases hemoglobin->digestion heme Toxic Free Heme digestion->heme polymerization Heme Polymerization heme->polymerization hemozoin Non-toxic Hemozoin polymerization->hemozoin inhibition Inhibition of Polymerization polymerization->inhibition drug 4-Aminoquinoline (e.g., Chloroquine) accumulation Accumulation in Acidic Vacuole drug->accumulation accumulation->inhibition toxicity Heme-mediated Toxicity & Parasite Death inhibition->toxicity

Caption: Inhibition of hemozoin formation by 4-aminoquinolines.

The Challenge of Resistance: The Role of PfCRT

Chloroquine resistance in P. falciparum is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene. [5][6]PfCRT is a transmembrane protein located on the parasite's digestive vacuole membrane. In resistant strains, mutated PfCRT actively transports protonated chloroquine out of the digestive vacuole, reducing its concentration at the site of action and thereby diminishing its efficacy. [7]

Signaling Pathway: Chloroquine Resistance Mechanism

cluster_resistance Chloroquine Resistance via PfCRT cq_in Chloroquine entry into Digestive Vacuole pfcrt_wt Wild-type PfCRT (Sensitive Strain) pfcrt_mut Mutated PfCRT (Resistant Strain) cq_in->pfcrt_mut cq_accumulation Chloroquine Accumulation pfcrt_wt->cq_accumulation No significant efflux inhibition_s Inhibition of Hemozoin Formation cq_accumulation->inhibition_s death_s Parasite Death inhibition_s->death_s cq_efflux Chloroquine Efflux pfcrt_mut->cq_efflux Active Transport reduced_cq Reduced Chloroquine Concentration cq_efflux->reduced_cq no_inhibition Ineffective Hemozoin Inhibition reduced_cq->no_inhibition survival_r Parasite Survival no_inhibition->survival_r

Caption: Role of mutated PfCRT in mediating chloroquine resistance.

Comparative Performance: In Vitro and In Vivo Efficacy

The development of novel 4-aminoquinoline derivatives aims to overcome chloroquine resistance. Structure-activity relationship studies have shown that modifications to the quinoline core, such as the introduction of different substituents at the 7-position, can significantly impact antimalarial activity. [1][8]While the 7-chloro group is considered optimal for activity in many cases, other halogen substitutions have also shown promise. [2][8]The effect of a 6,7-dichloro substitution pattern is an area of active investigation, with the hypothesis that the altered electronic properties of the quinoline ring could enhance binding to heme or reduce recognition by the mutated PfCRT transporter.

The following tables summarize comparative data for chloroquine and various 4-aminoquinoline derivatives against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum.

Table 1: Comparative In Vitro Antiplasmodial Activity (IC50, nM)

Compound/Analog SeriesP. falciparum Strain (CQS)IC50 (nM)P. falciparum Strain (CQR)IC50 (nM)Reference
Chloroquine3D76.9 - 9.8W2120 - 180[9][10]
ChloroquineD-10<30K1>200[10]
7-Iodo/Bromo AnalogsCQS Strains3 - 12CQR Strains3 - 12[8]
7-Fluoro/Trifluoromethyl AnalogsCQS Strains15 - 50CQR Strains18 - 500[8]
7-Methoxy AnalogsCQS Strains17 - 150CQR Strains90 - 3000[8]
4-Aminoquinoline-pyrano[2,3-c]pyrazole Hybrids3D71.8 - 4.5Dd23.5 - 11.2[3]

Table 2: Comparative Cytotoxicity and Selectivity Index

CompoundMammalian Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
ChloroquineHEK293T, HepG2>100High[9]
4-Aminoquinoline-pyrano[2,3-c]pyrazole HybridsVero12.5 - >502778 - >27778[3]

Table 3: Comparative In Vivo Efficacy in Murine Models

CompoundPlasmodium SpeciesDose (mg/kg)% Parasitemia ReductionReference
ChloroquineP. berghei20100[9]
DAQ (CQ analog)P. berghei20>95[9]

Experimental Methodologies: A Framework for Validation

To ensure the scientific integrity and reproducibility of the comparative data, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vitro assays used in the evaluation of antimalarial compounds.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay measures parasite proliferation by quantifying parasitic DNA through the fluorescence of SYBR Green I dye. [11][12][13] Protocol:

  • Parasite Culture: P. falciparum strains (e.g., 3D7, Dd2) are maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum and incubated at 37°C in a gassed incubator.

  • Drug Dilution: Test compounds and chloroquine are serially diluted in culture medium in a 96-well plate.

  • Incubation: Synchronized ring-stage parasites are added to the wells, and the plate is incubated for 72 hours.

  • Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well, and the plate is incubated in the dark.

  • Fluorescence Measurement: Fluorescence is read using a microplate reader at an excitation of ~485 nm and an emission of ~520 nm.

  • Data Analysis: The 50% inhibitory concentration (IC50) is calculated from the dose-response curve.

Experimental Workflow: SYBR Green I Assay

cluster_sybr SYBR Green I Antiplasmodial Assay start Prepare serial dilutions of test compounds parasites Add synchronized ring-stage parasites start->parasites incubation Incubate for 72 hours at 37°C parasites->incubation lysis Lyse cells and add SYBR Green I incubation->lysis read Read fluorescence on a plate reader lysis->read analysis Calculate IC50 values read->analysis

Sources

A Researcher's Guide to the Structure-Activity Relationship of 4-Amino-6,7-dichloroquinoline Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Oncology

The 4-aminoquinoline core is a privileged scaffold in medicinal chemistry, historically celebrated for its profound impact on the treatment of malaria, with chloroquine being the quintessential example.[1][2] However, the versatility of this pharmacophore extends far beyond infectious diseases, showing significant promise in the realm of oncology.[3][4][5] Researchers have successfully leveraged the 4-aminoquinoline framework to develop potent inhibitors of various protein kinases, which are critical regulators of cancer cell signaling.[6] Marketed anticancer drugs such as neratinib and bosutinib, which are potent tyrosine kinase inhibitors, validate the potential of the broader quinoline class in cancer therapy.[4]

This guide focuses specifically on the 4-amino-6,7-dichloroquinoline scaffold. The dichloro-substitution pattern on the benzo-fused ring is a critical modification that distinguishes these derivatives from the more common 7-chloro analogues like chloroquine.[7] This substitution pattern significantly influences the electronic and steric properties of the molecule, offering a distinct platform for developing novel anticancer agents. This document provides a comparative analysis of the structure-activity relationships (SAR) of these derivatives, details the experimental workflows for their synthesis and evaluation, and discusses their mechanistic basis of action.

Core Scaffold Analysis: Synthesis and Key Structural Features

The primary synthetic route to this compound derivatives is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the condensation of 4,6,7-trichloroquinoline with a selected primary or secondary amine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent quinoline nitrogen, allowing for regioselective substitution.[2]

The core structure presents three primary points for modification to explore the SAR:

  • The 4-Amino Side Chain: This is the most common site for diversification. The nature, length, and basicity of this side chain are paramount for biological activity.

  • The 6- and 7-Chloro Substituents: These electron-withdrawing groups are crucial for modulating the pKa of the quinoline nitrogen and influencing target binding.

  • The Quinoline Ring System: While less commonly modified, substitutions on other positions of the quinoline ring can be explored to fine-tune activity and pharmacokinetic properties.

cluster_0 General Synthetic Workflow A 4,6,7-Trichloroquinoline (Starting Material) C Nucleophilic Aromatic Substitution (SNAr) A->C B Primary/Secondary Amine (R-NHR') B->C D Crude Product C->D E Purification (Column Chromatography) D->E F Characterized Derivative E->F G Biological Evaluation (e.g., Cytotoxicity Assay) F->G H SAR Analysis G->H

Caption: General workflow for synthesis and evaluation.

Comparative Structure-Activity Relationship (SAR) Analysis

A study by Ghorbani et al. synthesized a series of 4-amino-7-substituted quinolines and evaluated their cytotoxic effects against human breast cancer cell lines, MCF-7 and MDA-MB-468.[1] The data, presented as 50% growth inhibition (GI50), reveals critical insights into the role of the 4-amino side chain.

Table 1: Comparative Cytotoxicity of 4-Amino-7-chloroquinoline Derivatives

Compound ID4-Amino Side Chain (R)GI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. MDA-MB-468
5 -NH-(CH₂)₂-N(CH₃)₂11.527.35
9 -NH-(CH₂)₃-N(CH₃)₂12.118.73
4 -NH-(CH₂)₂-NH₂14.4713.72
2 -NH-(CH₂)₃-CH₃51.5712.85
10 Bis-quinoline via -(CH₂)₂- linker8.2210.85
Data extracted from Ghorbani et al.[1]
Key SAR Insights from Comparative Data:
  • Terminal Basic Amine is Crucial: A comparison between compounds with a terminal tertiary amine (5 and 9 ) and a simple alkyl chain (2 ) reveals a dramatic difference in activity, especially against the MCF-7 cell line. The GI50 jumps from ~12 µM to over 51 µM upon removal of the terminal dimethylamino group.[1] This underscores the importance of a basic nitrogen, which is likely involved in forming key hydrogen bonds with the biological target or influencing the compound's lysosomotropic properties.

  • Linker Length Plays a Role: The length of the alkyl linker between the C4-amino group and the terminal nitrogen influences potency. An ethylene linker (compound 5 ) appears slightly more favorable than a propylene linker (compound 9 ), particularly against the MDA-MB-468 cell line (7.35 µM vs. 8.73 µM).[1] This suggests that an optimal distance and geometry are required for target engagement.

  • Primary vs. Tertiary Terminal Amine: A primary terminal amine (compound 4 ) is less potent than a tertiary dimethylamino group (compound 5 ), with GI50 values of 14.47 µM versus 11.52 µM against MCF-7 cells, respectively.[1] This suggests that the steric and electronic properties of the terminal amine are important for activity.

  • Dimeric Structures Show Potency: The bis-quinoline structure (compound 10 ), where two 7-chloroquinoline moieties are linked by an ethylenediamine, showed the highest potency against the MCF-7 cell line (GI50 = 8.22 µM).[1] This suggests that the molecule might be able to engage with two target sites simultaneously or that the increased size and rigidity are favorable for binding.

cluster_1 Key SAR Observations A Core Scaffold (this compound) B 4-Amino Side Chain (Key Modification Site) A->B C Terminal Basic Amine (Increases Potency) B->C D Alkyl Linker Length (Optimal length crucial) B->D E Dimeric Structures (Can enhance activity) B->E EGF Growth Factor (e.g., EGF) EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K Activates Inhibitor 4-Amino-6,7- dichloroquinoline Derivative Inhibitor->EGFR Inhibition Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes

Caption: Inhibition of the EGFR signaling pathway.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, self-validating protocols for the synthesis of a representative compound and its biological evaluation.

Protocol 1: Synthesis of N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-propane-1,3-diamine (Compound 9 Analogue)

This protocol is adapted from the general procedure described by Ghorbani et al. [1]for the synthesis of 4-aminoquinoline derivatives via nucleophilic aromatic substitution.

Materials:

  • 4,7-Dichloroquinoline

  • N,N-dimethyl-propane-1,3-diamine

  • Dichloromethane (DCM)

  • 5% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Chloroform and Methanol (for elution)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 4,7-dichloroquinoline (1.0 eq., e.g., 500 mg, 2.5 mmol) and N,N-dimethyl-propane-1,3-diamine (2.0 eq., 5.0 mmol).

  • Heating: Heat the reaction mixture to 130 °C and maintain this temperature for 8 hours with continuous stirring. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Extraction: Dilute the cooled mixture with dichloromethane. Transfer the solution to a separatory funnel and wash successively with 5% aqueous NaHCO₃ solution, deionized water, and finally with brine.

  • Drying and Concentration: Separate the organic layer and dry it over anhydrous MgSO₄. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by column chromatography over silica gel, using a chloroform-methanol solvent system as the eluent to afford the pure product.

Protocol 2: Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-468)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well tissue culture plates

  • Synthesized 4-aminoquinoline derivatives (dissolved in DMSO to make a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium from the DMSO stock. The final concentration of DMSO in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO only) and a blank (medium only). Incubate the plates for 48 hours.

  • MTT Addition: After the incubation period, carefully remove the compound-containing medium. Add 50 µL of serum-free medium and 50 µL of the MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the MTT solution and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control and determine the GI50 value using appropriate software.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel anticancer agents. The structure-activity relationship is heavily influenced by the nature of the side chain at the 4-amino position, with a terminal basic amine and an optimal linker length being critical for potent cytotoxic activity. These compounds likely exert their anticancer effects through the inhibition of key signaling kinases, such as EGFR, leading to cell cycle arrest and apoptosis.

Future research should focus on synthesizing and evaluating a dedicated library of this compound derivatives to build a more precise SAR model for this specific scaffold. Screening these compounds against a broad panel of kinases will help to identify the specific molecular targets and elucidate the detailed mechanism of action. Furthermore, optimizing the pharmacokinetic properties of the most potent compounds will be essential for their translation into effective clinical candidates.

References

  • Kim, H., et al. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 57(15), 6347-6358.
  • Ghorbani, M., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. DARU Journal of Pharmaceutical Sciences, 20(1), 51.
  • Vangapandu, V. S., et al. (2019). Examination of novel 4-aminoquinoline derivatives designed and synthesized by a hybrid pharmacophore approach to enhance their anticancer activities. Bioorganic & Medicinal Chemistry, 27(10), 2051-2064.
  • Romero-Vivas, C. M., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13, 1553975.
  • Das, D., & Hong, J. (2019). Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry. European Journal of Medicinal Chemistry, 170, 55-72.
  • Al-Suwaidan, I. A., et al. (2016).
  • Solano, F., et al. (2015). Synthesis of new 4-aminoquinolines and evaluation of their in vitro activity against chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum. PLoS One, 10(10), e0139335.
  • Guzman, J. D., et al. (2013). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. ACS Medicinal Chemistry Letters, 4(10), 947-951.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.